Hsd17B13-IN-83
Description
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Properties
Molecular Formula |
C23H14Cl2F4N4O4 |
|---|---|
Molecular Weight |
557.3 g/mol |
IUPAC Name |
4,6-dichloro-N-[8-fluoro-2-methyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-5-hydroxypyridine-2-carboxamide |
InChI |
InChI=1S/C23H14Cl2F4N4O4/c1-10-30-18-13(26)6-7-14(32-21(35)15-8-12(24)19(34)20(25)31-15)17(18)22(36)33(10)9-11-4-2-3-5-16(11)37-23(27,28)29/h2-8,34H,9H2,1H3,(H,32,35) |
InChI Key |
MBENCCPOMIIMPQ-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Synthesis of Hsd17B13 Inhibitors
A Note to the Reader: Publicly available information on a specific compound designated "Hsd17B13-IN-83" is not available at this time. To fulfill the request for a comprehensive technical guide, this document will focus on the well-characterized, potent, and selective HSD17B13 inhibitor, BI-3231 , as a representative case study. The discovery and development of BI-3231 provide a thorough framework for understanding the scientific process behind targeting Hsd17B13 for therapeutic intervention.
Introduction: HSD17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] Its emergence as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) is strongly supported by human genetic studies.[3][4] Genome-wide association studies (GWAS) have identified loss-of-function variants in the HSD17B13 gene that are associated with a reduced risk of developing chronic liver diseases, including a decreased progression from simple steatosis to more severe forms like NASH, fibrosis, and cirrhosis.[2][5] This protective genetic evidence has catalyzed significant efforts to discover small molecule inhibitors of HSD17B13 to pharmacologically mimic this effect.[5]
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[6] While its precise physiological substrates are still under investigation, it is known to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde, and can also act on other lipid substrates like estradiol (B170435) and leukotriene B4.[1][7] The enzyme is upregulated in the livers of patients with NAFLD, suggesting a role in the pathophysiology of the disease.[8]
Discovery of a Potent HSD17B13 Inhibitor: BI-3231
The discovery of BI-3231 was the result of a systematic drug discovery campaign that began with a high-throughput screening (HTS) effort to identify novel inhibitors of HSD17B13.[1][3]
High-Throughput Screening (HTS)
A high-throughput screening of approximately 3.2 million compounds was conducted to identify inhibitors of purified human HSD17B13.[1] The assay utilized estradiol as the substrate and NAD+ as the cofactor.[1] This large-scale screening led to the identification of a weakly active alkynyl phenol (B47542) compound, which served as the initial hit for a focused lead optimization program.[1]
Lead Optimization
Following the HTS, structure-activity relationship (SAR) studies were undertaken to enhance the potency, selectivity, and drug metabolism and pharmacokinetic (DMPK) properties of the initial hit compound.[1] This optimization process led to the synthesis of BI-3231 (also referred to as compound 45 in the primary literature), which demonstrated significantly improved potency and a more favorable overall profile.[1][9]
Quantitative Data Presentation
The following table summarizes the key quantitative data for BI-3231 and another potent inhibitor, referred to as "compound 32," for comparative purposes.
| Compound | Target | Biochemical IC50 (β-estradiol) | Cellular IC50 | Ki | Reference |
| BI-3231 | hHSD17B13 | 1 nM | 11 nM | 0.7 nM | [2][10] |
| Compound 32 | HSD17B13 | 2.5 nM | Not Reported | Not Reported | [2][11] |
Synthesis of BI-3231
The chemical synthesis of BI-3231 is a multi-step process. A simplified, high-level overview of the synthetic strategy is presented below. The synthesis involves key steps such as alkylation and Sonogashira coupling to construct the core of the molecule.[3] More detailed synthetic schemes are available in the primary scientific literature.[9]
Experimental Protocols
Detailed methodologies are crucial for the evaluation and comparison of HSD17B13 inhibitors. Below are representative protocols for key experiments.
Biochemical Enzyme Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of HSD17B13 in a biochemical setting.
-
Materials:
-
Recombinant human HSD17B13 enzyme
-
Substrate: Estradiol or Leukotriene B4 (LTB4)
-
Cofactor: NAD+
-
Detection Reagent: A luciferase-based system (e.g., NAD(P)H-Glo™) that generates a luminescent signal proportional to the amount of NADH produced.[2]
-
-
Procedure:
-
The test compound is incubated with the HSD17B13 enzyme at various concentrations.[2]
-
The substrate and cofactor (estradiol and NAD+) are added to initiate the enzymatic reaction.[1]
-
After a defined incubation period, the detection reagent is added to measure the amount of NADH produced.[2]
-
The luminescence is measured using a plate reader.[2]
-
IC50 values are calculated by plotting the inhibition of the enzymatic reaction against the compound concentration.
-
Cellular HSD17B13 Assay
This assay assesses the ability of a compound to inhibit HSD17B13 activity within a cellular context.
-
Cell Line: A suitable human cell line overexpressing HSD17B13 (e.g., HEK293 cells).[12]
-
Protocol:
-
Cells are incubated with the test compound at various concentrations for a specified period.[3]
-
A substrate for HSD17B13, such as all-trans-retinol, is added to the cell culture medium.
-
After an additional incubation period, the cells are lysed.
-
The amount of product formed is quantified, often by mass spectrometry.
-
The reduction in product formation in the presence of the inhibitor compared to a control is used to determine the cellular IC50 value.[3]
-
Thermal Shift Assay (nanoDSF)
This assay is used to confirm the direct binding of an inhibitor to the target protein.
-
Objective: To confirm direct binding of BI-3231 to HSD17B13.[8]
-
Method: The thermal stability of recombinant human HSD17B13 is measured in the presence and absence of the test compound (BI-3231) and NAD+. An increase in the melting temperature of the protein in the presence of the compound indicates direct binding.[8]
Visualizations
Signaling Pathway and Inhibition
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Inhibition of Hsd17B13 and its Effect on Retinol Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest available data, specific information regarding a compound designated "Hsd17B13-IN-83" is not publicly accessible. Therefore, this guide will utilize the well-characterized, potent, and selective Hsd17B13 inhibitor, BI-3231, as a representative molecule to discuss the impact of Hsd17B13 inhibition on retinol (B82714) metabolism. The principles, experimental protocols, and expected outcomes described herein are broadly applicable to potent and selective inhibitors of Hsd17B13.
Introduction to Hsd17B13 and its Role in Retinol Metabolism
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2] It has been identified as a key player in the pathogenesis of chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][3] A critical enzymatic function of Hsd17B13 is its retinol dehydrogenase (RDH) activity, where it catalyzes the conversion of retinol (Vitamin A) to retinaldehyde.[2][4] This reaction is a crucial step in the synthesis of retinoic acid, a potent signaling molecule that governs gene expression related to cellular growth, differentiation, and inflammation.[2]
Genome-wide association studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies.[2][5] This protective genetic evidence has positioned Hsd17B13 as a promising therapeutic target for chronic liver diseases.[2][6] Pharmacological inhibition of Hsd17B13's enzymatic activity is hypothesized to mimic the protective effects observed in individuals carrying these genetic variants.[2]
Quantitative Data on Hsd17B13 Inhibition
The following tables summarize the inhibitory potency and binding characteristics of the representative inhibitor, BI-3231, against Hsd17B13. While the primary substrates used for characterization are often estradiol (B170435) and leukotriene B4, the inhibitory principles are applicable to its retinol dehydrogenase activity.[7][8]
Table 1: Inhibitory Potency of BI-3231 against Hsd17B13 [9]
| Parameter | Human Hsd17B13 | Mouse Hsd17B13 | Assay Type |
| Kᵢ | 0.7 ± 0.2 nM | - | Enzymatic |
| IC₅₀ | 1 nM | 13 nM | Enzymatic |
| IC₅₀ | 11 ± 5 nM | - | Cellular (HEK293) |
Table 2: Biophysical Characterization of BI-3231 Binding to Human Hsd17B13 [9]
| Parameter | Condition | Value | Assay Type |
| Thermal Shift (ΔTₘ) | + 5 µM BI-3231, + NAD⁺ | 16.7 K | nanoDSF |
| Mode of Inhibition vs. NAD⁺ | Uncompetitive | Enzymatic |
Table 3: Expected Effects of Hsd17B13 Inhibition on Retinoid Levels [1]
| Metabolite | Expected Change | Rationale |
| Hepatic Retinol | ↑ (Increase) | Direct substrate of Hsd17B13; its consumption will be reduced. |
| Hepatic Retinaldehyde | ↓ (Decrease) | Direct product of Hsd17B13 activity; its synthesis will be reduced. |
| Hepatic Retinyl Esters | ↑ (Increase) | As retinol levels increase, the equilibrium may shift towards storage, leading to increased esterification of retinol into retinyl esters. |
| Hepatic Retinoic Acid | ↓ (Decrease) | As the precursor (retinaldehyde) concentration decreases, the synthesis of retinoic acid is expected to be subsequently reduced. |
| Serum Retinol | ↔ (No significant change) or ↑ (Slight Increase) | Serum retinol levels are tightly regulated by retinol-binding protein 4 (RBP4). |
Signaling Pathways and Experimental Workflows
Hepatic Retinol Metabolism and Hsd17B13 Inhibition
The following diagram illustrates the central role of Hsd17B13 in the hepatic retinol metabolism pathway and the point of intervention for an inhibitor like this compound.
Caption: Hepatic Retinol Metabolism Pathway Highlighting Hsd17B13 Inhibition.
Experimental Workflow for Inhibitor Characterization
This diagram outlines a typical workflow for identifying and characterizing a novel Hsd17B13 inhibitor.
Caption: General Workflow for Characterizing a Novel Hsd17B13 Inhibitor.
Experimental Protocols
Cell-Based Retinol Dehydrogenase Activity Assay
This assay measures the conversion of retinol to retinaldehyde in cells overexpressing Hsd17B13.[1]
Objective: To determine the IC₅₀ of a test compound for the inhibition of Hsd17B13-mediated conversion of retinol to retinaldehyde.
Materials:
-
HEK293 or HepG2 cells
-
Expression vector for human Hsd17B13 (e.g., pcDNA3.1-HSD17B13)
-
Transfection reagent
-
All-trans-retinol (Sigma-Aldrich)
-
Test compound (e.g., this compound)
-
Cell lysis buffer
-
HPLC system with a UV or MS detector
Procedure:
-
Cell Culture and Transfection: Plate cells in 6-well plates and grow to 70-80% confluency. Transfect cells with the Hsd17B13 expression vector or an empty vector control.
-
Compound Treatment: 24 hours post-transfection, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control (e.g., DMSO). Pre-incubate the cells with the compound for 1 hour.
-
Substrate Addition: Add all-trans-retinol to the cells at a final concentration of 5-10 µM.
-
Incubation: Incubate the cells for 4-8 hours at 37°C.
-
Sample Preparation: Wash the cells with ice-cold PBS. Lyse the cells and collect the lysate.
-
Retinoid Extraction and Analysis: Extract retinoids from the lysate (e.g., using hexane). Analyze the extracts by reverse-phase HPLC to quantify the levels of retinol and retinaldehyde.
-
Data Analysis: Normalize the production of retinaldehyde to the total protein concentration of each sample. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vitro Hsd17B13 Enzymatic Inhibition Assay (NADH Detection)
This biochemical assay measures the enzymatic activity of purified Hsd17B13 by detecting the production of NADH.[10][11]
Objective: To determine the in vitro potency (IC₅₀) of a test compound against purified Hsd17B13 enzyme.
Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
Test compound stock solution in DMSO
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.5)
-
NAD⁺ solution
-
Substrate solution (e.g., retinol or β-estradiol)
-
Luminescence-based NADH detection reagent (e.g., NAD/NADH-Glo™ Assay)
-
384-well white assay plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of the diluted compound or DMSO (vehicle control) to the assay wells.
-
Enzyme and Cofactor Addition: Add the Hsd17B13 enzyme and NAD⁺ solution to the wells. Incubate for 15-30 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., retinol).
-
Reaction Incubation: Incubate the plate for 60-120 minutes at room temperature.
-
Detection: Stop the reaction and add the NADH detection reagent according to the manufacturer's protocol. Incubate for 60 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: The signal from wells with DMSO represents 0% inhibition, and wells without enzyme represent 100% inhibition. Normalize the data and calculate the IC₅₀ value using a four-parameter logistic fit.
Conclusion
Hsd17B13 is a genetically validated target for the treatment of chronic liver diseases such as NAFLD and NASH. Its function as a retinol dehydrogenase places it at a critical juncture in hepatic retinoid metabolism. The development of potent and selective small molecule inhibitors, represented here by BI-3231, offers a promising therapeutic strategy. Such inhibitors are expected to reduce the enzymatic conversion of retinol to retinaldehyde, thereby mimicking the protective phenotype observed in individuals with Hsd17B13 loss-of-function variants. The experimental protocols and data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of Hsd17B13 inhibition and advance the development of novel therapeutics for liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Preclinical Profile of HSD17B13 Inhibitors: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-83" is not publicly available. This document provides a detailed overview of the preclinical data for hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) inhibition by summarizing available data for representative investigational inhibitors, such as BI-3231 and a highly potent inhibitor designated "compound 32".
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver diseases, including fibrosis and hepatocellular carcinoma.[1][3] This has catalyzed the development of small molecule inhibitors aimed at mimicking this protective effect. This whitepaper synthesizes the available preclinical data on HSD17B13 inhibitors, focusing on their mechanism of action, pharmacokinetic profiles, and in vivo efficacy. Detailed experimental protocols and visual representations of key pathways and workflows are provided to guide further research and development in this promising therapeutic area.
Data Presentation
In Vitro Potency
| Inhibitor | IC50 (nM) | Assay Type |
| compound 32 | 2.5 | HSD17B13 enzyme inhibition assay |
Table 1: In vitro potency of a representative HSD17B13 inhibitor.[4]
Preclinical Pharmacokinetics of BI-3231
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) |
| Mouse | IV | 1 | - | - | 138 | 0.4 |
| Mouse | PO | 10 | 47 | 0.5 | 68 | 0.8 |
| Rat | IV | 1 | - | - | 123 | 0.6 |
Table 2: Summary of key pharmacokinetic parameters for the HSD17B13 inhibitor BI-3231 in preclinical species.[5] Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.
Mechanism of Action
HSD17B13 is implicated in several metabolic processes within the liver, including the metabolism of steroids, fatty acids, and retinol.[3][6] The primary mechanism of action for HSD17B13 inhibitors is the direct binding to the enzyme's active site, which in turn prevents the catalytic conversion of its substrates.[1] By inhibiting HSD17B13, these compounds are expected to modulate key cellular pathways involved in the progression of liver disease, particularly those related to lipid metabolism and inflammation.[1][3] HSD17B13 expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[3] Furthermore, HSD17B13 has been shown to influence inflammatory pathways such as NF-κB and MAPK signaling.[3] Mechanistic studies have indicated that some inhibitors regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[4]
Signaling Pathway Diagram
Experimental Protocols
HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against HSD17B13.[1]
Protocol:
-
Various concentrations of the test inhibitor are pre-incubated with recombinant human HSD17B13 enzyme and the cofactor NAD+.
-
The enzymatic reaction is initiated by the addition of a substrate, such as estradiol.
-
The formation of the product (estrone) or the consumption of NADH is monitored over time using methods like fluorescence or mass spectrometry.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Lipid Accumulation
Objective: To assess the effect of an HSD17B13 inhibitor on lipid accumulation in hepatocytes.
Protocol:
-
Hepatocytes (e.g., HepG2 cells) are seeded in multi-well plates.
-
The cells are treated with various concentrations of the HSD17B13 inhibitor for a period of 24 hours.
-
Lipid accumulation is induced by treating the cells with oleic acid (e.g., 200 µM) for an additional 24 hours.
-
The cells are then lysed, and intracellular triglyceride levels are measured using a commercial kit.
-
Cell viability is assessed in parallel wells using an MTT or similar assay to exclude cytotoxic effects.
-
The EC50 value for the reduction of lipid accumulation is determined.
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile and tissue distribution of an HSD17B13 inhibitor.[7]
Protocol:
-
The test inhibitor is administered to mice via intravenous (IV) and oral (PO) routes.
-
Blood samples are collected at various time points post-administration.
-
The concentration of the inhibitor in plasma and liver homogenates is quantified using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life are calculated from the concentration-time data.
In Vivo Efficacy Study in a NASH Mouse Model
Objective: To evaluate the in vivo efficacy of an HSD17B13 inhibitor in a diet-induced model of NASH.[2]
Protocol:
-
A NASH phenotype is induced in mice (e.g., C57BL/6J) by feeding them a high-fat diet.
-
Once the disease model is established, mice are treated with the HSD17B13 inhibitor or a vehicle control over a defined period.
-
At the end of the treatment period, various endpoints are assessed, including:
-
Liver histology for steatosis, inflammation, and fibrosis.
-
Biochemical analysis of plasma markers of liver injury (e.g., ALT, AST).
-
Gene expression analysis of key fibrotic and inflammatory markers in the liver.
-
Experimental Workflow Diagram
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for the treatment of NAFLD and NASH, supported by strong human genetic evidence. Preclinical studies with tool compounds like BI-3231 and others have demonstrated potent in vitro activity and favorable pharmacokinetic profiles. Furthermore, these inhibitors have shown efficacy in preclinical models of liver disease. The detailed protocols and conceptual frameworks provided in this whitepaper are intended to facilitate the continued research and development of novel HSD17B13 inhibitors as a potential new class of therapeutics for chronic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Hsd17B13-IN-83: A Chemical Probe for Unraveling the Function of HSD17B13 in Liver Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have consistently demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing severe liver pathologies.[3][4] This has catalyzed the development of chemical probes to investigate the enzymatic function of HSD17B13 and validate its potential as a drug target. This technical guide provides a comprehensive overview of Hsd17B13-IN-83 and its utility as a chemical probe for HSD17B13, with a focus on quantitative data, detailed experimental protocols, and visualization of key biological pathways and workflows. While the specific designation "this compound" is not widely found in public literature, the well-characterized probe BI-3231 serves as a potent and selective inhibitor and is likely the intended subject of interest.[5][6][7] This guide will therefore focus on the data available for BI-3231 as a representative chemical probe for HSD17B13.
HSD17B13: A Key Player in Hepatic Lipid Metabolism
HSD17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][3] It belongs to the short-chain dehydrogenases/reductases (SDR) family and functions as an NAD(P)H/NAD(P)+-dependent oxidoreductase.[8][9] The enzyme is implicated in the metabolism of a variety of substrates, including retinoids, steroids, and other bioactive lipids.[8][10] Specifically, HSD17B13 has been shown to possess retinol (B82714) dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[8][11] Its expression is upregulated in patients with NAFLD, suggesting a role in the pathogenesis of the disease.[1][6]
Loss-of-function mutations in HSD17B13 are protective against the progression of liver disease, highlighting the therapeutic potential of inhibiting its enzymatic activity.[3][12] The development of potent and selective chemical probes is therefore crucial for dissecting the precise molecular mechanisms through which HSD17B13 contributes to liver pathology.
Quantitative Data for HSD17B13 Chemical Probes
The following tables summarize the available quantitative data for the well-characterized HSD17B13 chemical probe, BI-3231, and other relevant inhibitors. This data is essential for designing and interpreting experiments aimed at understanding HSD17B13 function.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Compound | Target | Assay Type | Substrate | IC50 | Ki | Species |
| BI-3231 | HSD17B13 | Enzymatic | Estradiol | 1 nM[13] | 0.7 ± 0.2 nM[14] | Human |
| BI-3231 | HSD17B13 | Enzymatic | Estradiol | 13 nM[13][14] | N/A | Mouse |
| BI-3231 | HSD17B13 | Cellular | N/A | 11 ± 5 nM[14] | N/A | Human |
| Compound 32 | HSD17B13 | Enzymatic | N/A | 2.5 nM[15] | N/A | Human |
| Hsd17B13-IN-16 | HSD17B13 | Enzymatic | Estradiol | < 0.1 µM[14] | N/A | Human |
| Hsd17B13-IN-16 | HSD17B13 | Enzymatic | Leukotriene B4 | < 1 µM[14] | N/A | Human |
| Hsd17B13-IN-96 | HSD17B13 | Enzymatic | Estradiol | < 0.1 µM[16] | N/A | Human |
Table 2: Selectivity and Physicochemical Properties of BI-3231
| Property | Value | Notes |
| Selectivity | ||
| HSD17B11 (Closest Homolog) | >1000-fold selective[17] | High selectivity against the most closely related family member. |
| Broad Panel Screen (44 targets) | No significant off-target activity at 10 µM[17] | Demonstrates high specificity for HSD17B13. |
| Physicochemical Properties | ||
| Aqueous Solubility | Good[18] | Favorable for in vitro and in vivo studies. |
| In Vivo Properties | ||
| Liver Microsomal Stability | High[18] | Indicates good metabolic stability in the primary target organ. |
| Hepatocyte Stability | Low[18] | Suggests potential for significant phase II metabolism. |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involving HSD17B13 and the experimental procedures to study them is crucial for a comprehensive understanding. The following diagrams were generated using the DOT language.
HSD17B13 Signaling in Hepatic Lipid Metabolism and Fibrosis
Workflow for In Vitro Characterization of HSD17B13 Inhibitors
General Workflow for In Vivo Studies of an HSD17B13 Inhibitor
Detailed Experimental Protocols
The following section provides detailed methodologies for key experiments to characterize the function of HSD17B13 and the efficacy of its inhibitors.
In Vitro HSD17B13 Enzyme Inhibition Assay (Biochemical)
This protocol is designed to determine the in vitro potency (IC50) of an inhibitor against purified recombinant HSD17B13.[19]
-
Materials:
-
Purified recombinant human HSD17B13 protein
-
Substrate: Estradiol or Leukotriene B4[14]
-
Cofactor: NAD+[20]
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[14][21]
-
Test inhibitor (e.g., this compound/BI-3231) dissolved in DMSO
-
384-well assay plates
-
NADH detection reagent (e.g., NAD-Glo™)[20]
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the inhibitor solution or DMSO vehicle control.
-
Add a solution of recombinant HSD17B13 protein to each well.
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding a mixture of the substrate (e.g., 15 µM β-estradiol) and cofactor (e.g., 500 µM NAD+).[20]
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[18]
-
Stop the reaction and add the NADH detection reagent according to the manufacturer's instructions.
-
Incubate for an additional 60 minutes at room temperature.[20]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Cellular HSD17B13 Inhibition Assay (Retinol Dehydrogenase Activity)
This protocol assesses the ability of an inhibitor to penetrate cells and inhibit the retinol dehydrogenase activity of HSD17B13 in a cellular context.[20]
-
Materials:
-
Hepatocyte cell line (e.g., HepG2 or Huh7) overexpressing HSD17B13
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound/BI-3231) dissolved in DMSO
-
All-trans-retinol
-
Cell lysis buffer
-
BCA protein assay kit
-
High-performance liquid chromatography (HPLC) system
-
-
Procedure:
-
Seed the HSD17B13-overexpressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a predetermined time (e.g., 24 hours).
-
Add all-trans-retinol to the culture medium at a final concentration of 2-5 µM and incubate for 6-8 hours.[20]
-
Wash the cells with PBS and then lyse them.
-
Quantify the total protein concentration of the cell lysates using a BCA assay.
-
Analyze the supernatant for retinaldehyde and retinoic acid content by normal-phase HPLC.
-
Normalize the retinoid levels to the total protein concentration of the lysate.
-
Calculate the percent inhibition and determine the cellular IC50 value.
-
In Vivo Efficacy Study in a Mouse Model of NASH
This protocol describes a general approach to evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a diet-induced mouse model of NASH.[18][22]
-
Materials:
-
Male C57BL/6J mice
-
High-fat diet (HFD) or other NASH-inducing diet
-
Test inhibitor formulated for in vivo administration (e.g., in corn oil)
-
Standard laboratory equipment for animal handling and dosing
-
Materials for blood collection and tissue harvesting
-
Reagents for biochemical assays, histology, and molecular analysis
-
-
Procedure:
-
Acclimatize mice to the facility for at least one week.
-
Induce NAFLD/NASH by feeding the mice a specialized diet for a specified period (e.g., 12-24 weeks).
-
Randomize the mice into treatment groups (vehicle control and one or more doses of the HSD17B13 inhibitor).
-
Administer the inhibitor or vehicle daily via a suitable route (e.g., oral gavage) for a defined treatment period.
-
At the end of the study, collect blood samples for biochemical analysis (e.g., ALT, AST) and harvest liver tissue.
-
Process a portion of the liver for histological analysis (H&E, Sirius Red staining) to assess steatosis, inflammation, and fibrosis.
-
Snap-freeze a portion of the liver in liquid nitrogen for gene expression analysis (qRT-PCR) of key markers of lipogenesis, inflammation, and fibrosis.
-
Perform statistical analysis to compare the treatment groups to the vehicle control group.
-
Conclusion
This compound, represented by the well-characterized chemical probe BI-3231, is an invaluable tool for elucidating the role of HSD17B13 in liver physiology and disease. Its high potency, selectivity, and favorable physicochemical properties make it suitable for a wide range of in vitro and in vivo applications. The quantitative data and detailed experimental protocols provided in this guide are intended to empower researchers to rigorously investigate the function of HSD17B13 and to accelerate the development of novel therapeutics for chronic liver diseases. The continued use of such well-characterized chemical probes will be instrumental in further validating HSD17B13 as a therapeutic target and in understanding the complex molecular mechanisms underlying NAFLD and NASH.
References
- 1. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. HSD17B13 - Wikipedia [en.wikipedia.org]
- 7. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- 11. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. enanta.com [enanta.com]
- 22. benchchem.com [benchchem.com]
The Structure-Activity Relationship of Hsd17B13 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][3][4][5][6][7] Genetic studies have robustly demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies such as fibrosis, cirrhosis, and hepatocellular carcinoma.[2][3][8][9][10] This strong genetic validation has catalyzed the development of small molecule inhibitors aimed at pharmacologically mimicking this protective phenotype.[1][6][11]
This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of HSD17B13 inhibitors, details key experimental protocols for their characterization, and visualizes relevant biological pathways and experimental workflows. While specific data for a compound designated "Hsd17B13-IN-83" is not publicly available, this document will focus on the well-characterized SAR of potent and selective inhibitors to provide a comprehensive understanding for researchers in the field.
HSD17B13: Role in Liver Pathophysiology
HSD17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is localized to the surface of lipid droplets within hepatocytes.[3][5][8] The enzyme utilizes NAD+ as a cofactor and is involved in the metabolism of various lipids, including steroids, fatty acids, and retinol (B82714).[3][8] Notably, it possesses retinol dehydrogenase activity, converting retinol to retinaldehyde.[1][6][8][9] Upregulation of HSD17B13 expression is observed in patients with NAFLD.[1][7][11] Inhibition of HSD17B13 is hypothesized to mitigate lipotoxicity and inflammation by modulating lipid metabolism and downstream signaling pathways within the liver.[1][6]
Core Structure-Activity Relationship (SAR) Findings
The discovery of potent HSD17B13 inhibitors has often originated from high-throughput screening (HTS) campaigns, followed by systematic medicinal chemistry optimization.[2][11] A prominent class of inhibitors features a phenol (B47542) group, which has been shown to be a critical moiety for potent inhibition.[2][4] The optimization of a phenol-containing screening hit has provided valuable insights into the SAR of HSD17B13 inhibitors.
Quantitative SAR Data for a Phenol-Based Scaffold
The following table summarizes the impact of systematic modifications on the inhibitory activity of a phenol-based scaffold, illustrating key SAR principles.
| Modification Number | Structural Modification | IC50 (µM) | Key SAR Insight |
| 1 | Initial Screening Hit (Phenol-containing) | 1.4 | Moderate activity, providing a good starting point for optimization.[2] |
| 2 | Methylation of phenol | >50 | The phenolic hydroxyl group is crucial for inhibitory activity, likely participating in a key hydrogen bond interaction with the enzyme.[2] |
| 3 | Replacement of phenol with hydroxypyridine | 10 | Reduced activity suggests that the specific hydrogen bonding geometry and acidity of the phenol are important for optimal binding.[2] |
| 4 | Replacement of phenol with catechol | 2.5 | Similar activity to the initial hit, indicating some tolerance for substitution on the phenolic ring, though it does not significantly improve potency.[2] |
Experimental Protocols
The characterization of HSD17B13 inhibitors involves a series of in vitro biochemical and cell-based assays to determine potency, selectivity, and mechanism of action.
In Vitro HSD17B13 Enzymatic Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against HSD17B13's enzymatic activity.[1][4]
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate (e.g., β-estradiol or all-trans-retinol)[11]
-
Test compounds (inhibitors)
-
Assay buffer
-
Detection reagent to measure NADH production (e.g., luminescence-based assay)[11]
Procedure:
-
The inhibitor at various concentrations is pre-incubated with the recombinant HSD17B13 enzyme and NAD+.[1]
-
The enzymatic reaction is initiated by the addition of the substrate.[1]
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The formation of the product or the consumption of NADH is monitored over time using methods such as fluorescence or mass spectrometry.[1][11]
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.[11]
Cellular HSD17B13 Inhibition Assay
Objective: To measure the ability of a compound to inhibit HSD17B13 activity within a cellular context.[3]
Materials:
-
HEK293 cells stably expressing human or mouse HSD17B13[3]
-
Cell culture medium and plates
-
Substrate (e.g., estradiol)[3]
-
Test compounds
-
Lysis buffer
-
Analytical instrumentation (e.g., LC-MS/MS)
Procedure:
-
HEK293 cells stably expressing HSD17B13 are seeded in culture plates and allowed to adhere.[3]
-
The cells are then treated with various concentrations of the test compound and incubated for a specific duration.[3][11]
-
After a defined incubation period, the reaction is quenched, and the cells are lysed.
-
The concentration of the product formed is quantified, often by mass spectrometry.[11]
-
Cellular IC50 values are then determined.[11]
Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm the direct binding of an inhibitor to the HSD17B13 protein.
Materials:
-
Recombinant human HSD17B13 protein
-
Test compounds
-
NAD+[4]
-
SYPRO Orange dye (or a similar fluorescent dye)
-
Real-time PCR instrument capable of performing a thermal melt
Procedure:
-
A master mix is prepared containing the recombinant HSD17B13 protein and SYPRO Orange dye in a suitable buffer.
-
The test compound or a vehicle control (e.g., DMSO) is added to separate reaction tubes.
-
NAD+ is added to the reaction mixtures.[4]
-
The mixtures are incubated for a short period at room temperature.
-
The samples are transferred to a real-time PCR plate.
-
The temperature of the mixture is gradually increased, and the fluorescence is monitored. A shift in the melting temperature (Tm) in the presence of the compound indicates direct binding to the protein.
Visualizations
HSD17B13 Signaling Pathway and Inhibition
Caption: Simplified HSD17B13 signaling in hepatocytes and the mechanism of inhibition.
Experimental Workflow for HSD17B13 Inhibitor Discovery
Caption: A general workflow for the discovery and development of HSD17B13 inhibitors.
Conclusion
The inhibition of HSD17B13 represents a highly promising and genetically validated therapeutic strategy for the treatment of NASH and other chronic liver diseases.[2][3] The structure-activity relationships derived from the optimization of early screening hits, particularly the importance of the phenol moiety, have provided a clear roadmap for the design of novel and potent inhibitors.[2][4] The robust characterization of these compounds through a cascade of in vitro and cellular assays is essential for advancing promising candidates toward clinical development. Further elucidation of the diverse roles of HSD17B13 in liver pathophysiology will continue to fuel the development of next-generation therapeutics for these widespread and debilitating conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 8. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Hsd17B13-IN-83: A Technical Guide on its Impact on Lipid Droplet Metabolism
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). Genetic studies have compellingly shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression of these chronic liver diseases. Hsd17B13-IN-83 is a potent small molecule inhibitor of HSD17B13, designed to mimic the protective effects of these genetic variants. This technical guide provides a comprehensive overview of the impact of this compound on lipid droplet metabolism, including its mechanism of action, quantitative data, and detailed experimental protocols.
Introduction to HSD17B13 and its Role in Lipid Droplet Metabolism
HSD17B13 is an enzyme localized to the surface of lipid droplets within hepatocytes.[1][2] Its expression is notably upregulated in patients with NAFLD.[2][3] While the full range of its substrates is still under investigation, HSD17B13 is known to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[4] The enzyme's association with lipid droplets suggests a crucial role in lipid metabolism and storage. Overexpression of HSD17B13 has been shown to increase the size and number of lipid droplets in hepatocytes, contributing to the cellular phenotype of steatosis.[5] Conversely, inhibition or loss of HSD17B13 function is believed to be protective against the progression of liver disease.[6]
This compound: A Potent Inhibitor of HSD17B13
This compound (also referred to as Hsd17B13-IN-85 in some contexts) is a potent and selective inhibitor of HSD17B13. By blocking the enzymatic activity of HSD17B13, this compound aims to reduce the pathological accumulation of lipids in hepatocytes and mitigate the progression of NAFLD.
Quantitative Data
The following table summarizes the available quantitative data for this compound and its related analogues.
| Compound Name | Target | IC50 | Substrate Used | Reference |
| Hsd17B13-IN-85 | HSD17B13 | < 0.1 µM | Estradiol | [5] |
| HSD17B13-IN-73 (Compound 85) | HSD17B13 | < 0.1 µM | Estradiol | [7] |
Note: The available data for this compound is limited. The data presented here is for closely related compounds, which are likely the same or structurally similar, based on available information.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are a subject of ongoing research. However, based on the known functions of HSD17B13, the following diagram illustrates the proposed mechanism of action.
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the impact of this compound on lipid droplet metabolism.
In Vitro HSD17B13 Enzymatic Inhibition Assay
This protocol is designed to determine the in vitro potency (IC50) of this compound against recombinant human HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Assay Buffer: 40 mM Tris-HCl (pH 7.4), 0.01% BSA, 0.01% Tween-20
-
NADH Detection Reagent (e.g., NAD(P)H-Glo™ Detection System)
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Preparation: Add the diluted inhibitor to the 384-well assay plates. Include controls for no inhibitor (100% activity) and no enzyme (background).
-
Enzyme Addition: Add recombinant HSD17B13 protein to each well (except for the background control).
-
Reaction Initiation: Prepare a substrate mix containing β-estradiol and NAD+ in the assay buffer. Add the substrate mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add the NADH detection reagent to each well and incubate at room temperature in the dark for 60 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
References
- 1. benchchem.com [benchchem.com]
- 2. US10961583B2 - Inhibition of HSD17B13 in the treatment of liver disease in patients expressing the PNPLA3 I148M variation - Google Patents [patents.google.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. drughunter.com [drughunter.com]
- 7. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Notes and Protocols: In Vitro Assay for Hsd17B13-IN-83
Audience: Researchers, scientists, and drug development professionals.
Introduction
17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have demonstrated a strong link between loss-of-function variants in the HSD17B13 gene and a decreased risk of developing chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[3] This protective effect has established HSD17B13 as a promising therapeutic target for these conditions.[3] HSD17B13 is an NAD+ dependent oxidoreductase that metabolizes various substrates, including steroids like estradiol (B170435) and retinoids like retinol (B82714).[3]
Hsd17B13-IN-83 is a small molecule inhibitor designed to target the enzymatic activity of HSD17B13. These application notes provide detailed protocols for biochemical and cell-based in vitro assays to characterize the inhibitory potency of this compound and similar compounds.
Mechanism of Action and Signaling Pathway
HSD17B13 catalyzes the conversion of 17-hydroxy steroids to 17-keto steroids and is also involved in retinol metabolism. A key function is the NAD+-dependent oxidation of estradiol to estrone (B1671321) and retinol to retinaldehyde.[4] Inhibition of HSD17B13 by compounds like this compound is expected to block these metabolic conversions, thereby mitigating the downstream pathological effects associated with the enzyme's activity in the liver.[5]
Caption: HSD17B13 metabolic pathway and point of inhibition.
Data Presentation: Inhibitor Potency
The inhibitory activity of small molecules against HSD17B13 is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the reported in vitro potency of several representative HSD17B13 inhibitors.
| Compound Name | Target | Assay Substrate | IC50 / Ki | Reference(s) |
| This compound | HSD17B13 | Estradiol | < 0.1 µM | |
| Hsd17B13-IN-72 | HSD17B13 | Estradiol | < 0.1 µM | [6] |
| HSD17B13-IN-102 | HSD17B13 | Estradiol | 0.1 µM | [7] |
| HSD17B13-IN-104 | HSD17B13 | Not Specified | 2.5 nM | [7] |
| BI-3231 | HSD17B13 | Estradiol | Ki = 0.7 ± 0.2 nM | [7] |
| Compound 1 (Pfizer) | HSD17B13 | β-estradiol | 200 nM | [7] |
Note: Direct comparison of absolute IC50 values should be done with caution due to potential variations in experimental conditions across different studies.[7]
Experimental Protocols
Biochemical Enzyme Inhibition Assay
This protocol details a method to determine the in vitro potency (IC50) of this compound by measuring the production of NADH via a luminescence-based detection system.[1][3]
Materials:
-
Purified recombinant human HSD17B13 enzyme (e.g., 50-100 nM final concentration)[1][3]
-
This compound
-
Cofactor: NAD+[6]
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[3][6]
-
Detection Kit: NAD(P)H-Glo™ Detection System (Promega)[6][7]
-
Assay Plates: White, opaque 384-well plates[6]
-
Plate reader capable of luminescence detection
Protocol Workflow
Caption: Workflow for a luminescent-based HSD17B13 biochemical assay.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Perform a serial dilution (e.g., 11-point, 3-fold) in DMSO. Further dilute these stocks into the assay buffer to create final working solutions. The final DMSO concentration should not exceed 1%.[8]
-
Assay Plate Setup:
-
Enzyme Addition: Add 10 µL of HSD17B13 enzyme solution (e.g., 100 nM) diluted in assay buffer to all wells except the background wells. To background wells, add 10 µL of assay buffer.[8]
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature to allow the inhibitor to bind to the enzyme.[8]
-
Reaction Initiation: Start the reaction by adding 5 µL of a substrate/cofactor mix (e.g., β-Estradiol and NAD+) to all wells.[8]
-
Enzymatic Reaction: Incubate the plate at 37°C for 60 minutes. This time should be optimized to ensure the reaction remains in the linear range.[1][8]
-
Signal Detection:
-
Data Acquisition: Measure luminescence using a compatible multi-mode plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the controls. Determine the IC50 value by fitting the data to a four-parameter dose-response curve.[1]
Cell-Based Retinol Dehydrogenase (RDH) Activity Assay
This protocol assesses the inhibitory effect of this compound on HSD17B13's retinol dehydrogenase activity within a cellular environment.[9][10] It is suitable for hepatocyte-derived cell lines (e.g., Huh7, HepG2) that endogenously or exogenously express HSD17B13.[6]
Materials:
-
HSD17B13 expression vector (or use cells with stable/endogenous expression)
-
This compound
-
Substrate: All-trans-retinol[9]
-
Transfection reagent
-
Cell lysis buffer
-
Instrumentation for product analysis (e.g., HPLC or LC-MS/MS)[1][9]
Protocol Workflow
Caption: General workflow for a cell-based HSD17B13 activity assay.
Procedure:
-
Cell Culture and Transfection: Seed cells (e.g., HEK293) one day prior to the experiment. If required, transfect the cells with an HSD17B13 expression vector or an empty vector control using a suitable transfection reagent.[1][9]
-
Inhibitor Treatment: Pre-treat the cells with a range of concentrations of this compound for a predetermined time (e.g., 1-2 hours).
-
Substrate Addition: 24-48 hours post-transfection, add all-trans-retinol to the culture medium at a final concentration of 2-5 µM. Ensure the final solvent (ethanol) concentration is non-toxic (e.g., ≤0.5% v/v).[1][9]
-
Incubation: Incubate the cells for 6-8 hours at 37°C to allow for enzymatic conversion of the substrate.[1][9]
-
Cell Lysis: Wash the cells with PBS and lyse them to release intracellular contents. Collect the lysate for analysis.[6]
-
Product Quantification: Separate and quantify the levels of retinaldehyde and retinoic acid in the cell lysate using normal-phase HPLC or LC-MS/MS.[1][9]
-
Data Analysis: Quantify the amount of product by comparing peak areas to a standard curve. Normalize the retinoid levels to the total protein concentration of the cell lysate. Compare the activity in inhibitor-treated cells to vehicle-treated controls to determine the percent inhibition and calculate the IC50 value.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-83 Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1][2][3] Emerging human genetic studies have identified HSD17B13 as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1] The enzyme is involved in the metabolism of steroids, fatty acids, and retinoids.[1] Notably, HSD17B13 possesses retinol (B82714) dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][3] Loss-of-function variants of HSD17B13 are associated with a decreased risk of progression from simple steatosis to more severe liver disease, making it a promising therapeutic target.[1]
Hsd17B13-IN-83 is an inhibitor of HSD17B13 with a biochemical IC50 value of ≤ 0.1 μM for estradiol.[1] This application note provides a detailed protocol for the development of a cell-based assay to identify and characterize inhibitors of HSD17B13, using this compound as a reference compound.
HSD17B13 Signaling Pathway and Mechanism of Action
HSD17B13 is involved in complex cellular pathways related to lipid metabolism and inflammation. Its expression is regulated by transcription factors such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a master regulator of lipogenesis.[4] The enzymatic activity of HSD17B13 influences the levels of bioactive lipids and retinoids, which can subsequently impact inflammatory signaling pathways. Inhibition of HSD17B13 is hypothesized to mimic the protective effects of its loss-of-function variants, leading to a reduction in liver injury and fibrosis.
Caption: HSD17B13 signaling pathway and point of inhibition.
Quantitative Data Summary
The following table summarizes the available in vitro data for this compound and provides a general reference for other HSD17B13 inhibitors.
| Compound | Assay Type | Substrate | IC50 | Species | Reference |
| This compound | Biochemical | Estradiol | ≤ 0.1 µM | Human | [1] |
| Hsd17B13-IN-23 | Biochemical | Estradiol | < 0.1 µM | Human | [1] |
| Hsd17B13-IN-23 | Biochemical | Leukotriene B3 | < 1 µM | Human | [1] |
Experimental Protocols
The following protocols describe the key experiments for characterizing HSD17B13 inhibitors in a cell-based setting.
Experimental Workflow
Caption: General workflow for a cell-based HSD17B13 activity assay.
Protocol 1: Cell-Based HSD17B13 Enzymatic Activity Assay
This assay quantifies the enzymatic activity of HSD17B13 in a cellular context by measuring the conversion of a substrate to its product.
Materials:
-
Cell Line: Human liver cell line (e.g., HepG2) or a human embryonic kidney cell line (e.g., HEK293) engineered to overexpress full-length human HSD17B13.[1]
-
Compound: this compound (and other test compounds).
-
Substrate: Retinol.[1]
-
Reagents: Cell culture medium (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Dimethyl sulfoxide (B87167) (DMSO).
-
Equipment: 96-well cell culture plates, humidified incubator (37°C, 5% CO2), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[1]
Methodology:
-
Cell Seeding:
-
Culture HSD17B13-expressing cells to approximately 80-90% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to a density of 2 x 10^5 cells/mL.[1]
-
Seed 100 µL of the cell suspension (20,000 cells) into each well of a 96-well plate.[1]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound and test compounds in DMSO.[1]
-
Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.[1]
-
Carefully remove the medium from the wells and add 90 µL of the medium containing the serially diluted compounds.
-
Incubate the plate for 1 hour at 37°C.[1]
-
-
Substrate Addition and Reaction:
-
Sample Collection and Analysis:
-
Following incubation, collect the cell supernatant or lyse the cells to collect the intracellular content.
-
Analyze the samples for the presence of the product (e.g., retinaldehyde) using a validated LC-MS/MS method.[1]
-
-
Data Analysis:
-
Calculate the percent inhibition of HSD17B13 activity for each concentration of this compound compared to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 2: Cytotoxicity Assay
It is crucial to assess the cytotoxicity of the test compounds to ensure that the observed inhibition of enzymatic activity is not due to cell death.
Materials:
-
Cell Line: Same as in Protocol 1.
-
Compound: this compound (and other test compounds).
-
Reagents: Cell culture medium, DMSO, Cell viability assay reagent (e.g., MTT, XTT, or a commercial kit).
-
Equipment: 96-well cell culture plates, humidified incubator, microplate reader.
Methodology:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Treatment: Treat the cells with the same range of concentrations of this compound as in the activity assay. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the cells for a duration relevant to the activity assay (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After the incubation period, assess cell viability using a standard method such as an MTT assay.
-
Data Analysis: Plot cell viability against the inhibitor concentration to determine the concentration at which toxicity is observed. The optimal working concentration for the activity assay should be well below the toxic threshold.
Conclusion
This application note provides a comprehensive framework for the development of a robust cell-based assay for screening and characterizing inhibitors of HSD17B13, using this compound as a reference compound. The use of a physiologically relevant cell model and a highly sensitive analytical method ensures the generation of high-quality and reliable data. This will aid researchers in the discovery and development of novel therapeutics for chronic liver diseases.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Administration of HSD17B13 Inhibitors in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases.[1] This enzyme, predominantly expressed in the liver and associated with lipid droplets, is genetically linked to the progression of non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and alcohol-related liver disease.[1][2][3] Human genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing these conditions.[1][3] Consequently, the development of small molecule inhibitors targeting HSD17B13 is a significant area of research.
While specific in vivo data for a compound designated "Hsd17B13-IN-83" is not publicly available, this document provides a comprehensive guide based on data from other well-characterized HSD17B13 inhibitors. These protocols and application notes will serve as a framework for designing and executing in vivo studies in mouse models to evaluate the efficacy and pharmacokinetics of novel HSD17B13 inhibitors.
Signaling Pathway and Mechanism of Action
HSD17B13 is involved in several metabolic pathways within hepatocytes.[4] Its inhibition is believed to confer protection against liver injury through various mechanisms. One proposed mechanism involves the modulation of retinol (B82714) metabolism, where HSD17B13 converts retinol to retinaldehyde.[4] By inhibiting this action, downstream signaling that contributes to hepatic inflammation and fibrosis may be reduced.[4] Furthermore, as a lipid droplet-associated protein, HSD17B13 plays a role in hepatic lipid metabolism, and its inhibition may alter lipid composition and decrease lipotoxicity.[4] Emerging evidence also links HSD17B13 to pyrimidine (B1678525) catabolism, suggesting its inhibition could protect against fibrosis.[4]
Caption: Hypothesized signaling pathway of HSD17B13 in hepatocytes and the mode of action for its inhibitors.
In Vivo Study Design and Protocols
The selection of an appropriate animal model is crucial for evaluating the efficacy of an HSD17B13 inhibitor. Mouse models are frequently used due to their genetic tractability and the ability to induce liver pathologies that mimic human NAFLD/NASH.
Protocol 1: Pharmacokinetic (PK) Study in Mice
Objective: To determine the pharmacokinetic profile of an HSD17B13 inhibitor after intravenous and oral administration.
Materials:
-
Male C57BL/6J mice
-
HSD17B13 inhibitor (e.g., this compound)
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween 80 in sterile water)
-
Dosing syringes and gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS equipment
Experimental Workflow:
Caption: Experimental workflow for a pharmacokinetic study of an HSD17B13 inhibitor in mice.
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Dosing Groups: Divide mice into intravenous (IV) and oral (PO) administration groups.[4]
-
Formulation: Prepare the dosing solution of the HSD17B13 inhibitor in a suitable vehicle.
-
Administration:
-
Blood Sampling: Collect blood samples at various time points post-administration.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.[4]
-
Bioanalysis: Quantify the concentration of the inhibitor in plasma samples using a validated LC-MS/MS method.[4]
-
Data Analysis: Calculate key pharmacokinetic parameters.[4]
Protocol 2: Efficacy Study in a Diet-Induced Mouse Model of NASH
Objective: To assess the therapeutic efficacy of an HSD17B13 inhibitor in a mouse model of non-alcoholic steatohepatitis (NASH).
Commonly Used Mouse Models:
-
High-Fat Diet (HFD)-Induced Obesity and Steatosis: C57BL/6 mice fed a diet high in fat (e.g., 60% kcal) for 12-24 weeks develop obesity, insulin (B600854) resistance, and hepatic steatosis, modeling the early stages of NAFLD.[2]
-
Western Diet (WD)-Induced NASH: A diet high in fat and sucrose/fructose, often with added cholesterol, induces a more severe phenotype with steatosis, inflammation, and fibrosis.[2]
-
Gubra Amylin NASH (GAN) Diet: This diet (e.g., 40% kcal fat, 20% fructose, 2% cholesterol) is used to induce NASH with fibrosis.[4][5]
-
Choline-Deficient, L-amino acid-defined, High-Fat Diet (CDAHFD): This model can also be used to induce NASH.[3]
Materials:
-
8-10 week old male C57BL/6J mice
-
Specialized diet (e.g., GAN diet)
-
HSD17B13 inhibitor
-
Vehicle for formulation
-
Biochemical assay kits (ALT, AST, triglycerides, cholesterol)
-
Histology supplies (formalin, paraffin, H&E stain, Sirius Red stain)
-
qRT-PCR supplies
Experimental Workflow:
Caption: Experimental workflow for an efficacy study of an HSD17B13 inhibitor in a diet-induced NASH mouse model.
Procedure:
-
NASH Induction: Feed mice the specialized diet for 12-21 weeks to induce NASH with fibrosis.[4] A control group should be fed a standard chow diet.
-
Randomization: At 12 weeks, randomize mice into treatment groups based on plasma ALT and AST levels to ensure even distribution of disease severity.[4]
-
Treatment Groups:
-
Vehicle control group (NASH diet + vehicle)
-
HSD17B13 inhibitor-treated group (NASH diet + inhibitor)
-
(Optional) Positive control group
-
-
Inhibitor Administration: Administer the HSD17B13 inhibitor or vehicle daily via oral gavage for the duration of the treatment period (e.g., 8-12 weeks).[4] The dose should be selected based on pharmacokinetic data to ensure adequate liver exposure (e.g., 10-50 mg/kg).[4]
-
In-life Monitoring: Record body weight weekly and monitor food consumption.[2]
-
Terminal Procedures: At the end of the treatment period, fast mice for 4-6 hours and collect blood via cardiac puncture for serum analysis.[2] Euthanize mice and harvest the liver for histology and biochemical analysis.[2]
-
Endpoint Analysis:
-
Biochemical: Measure serum ALT, AST, triglycerides, and cholesterol levels.[2] Quantify hepatic triglyceride content.[2]
-
Histology: Stain liver sections with H&E for NAFLD Activity Score and Sirius Red for fibrosis assessment.[2]
-
Gene Expression: Analyze the expression of relevant genes in the liver via qRT-PCR.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Summary of In Vivo Pharmacokinetic (PK) Properties of HSD17B13 Inhibitors in Rodents
| Compound | Species | Administration | Key PK Parameters | Reference |
| INI-822 | Mouse, Rat, Dog | Oral | Low clearance, good oral bioavailability | [1] |
| BI-3231 | Mouse | IV, PO, SC | Rapid plasma clearance, low oral bioavailability, significant liver accumulation | [1] |
| Compound 32 | Mouse | - | Significantly better PK profile than BI-3231, liver-targeting | [1] |
| EP-037429 | Mouse | Oral Gavage | Prodrug of EP-036332 | [1] |
Table 2: Summary of In Vivo Efficacy of HSD17B13 Inhibition in Rodent Models of Liver Disease
| Compound/Method | Rodent Model | Key Efficacy Endpoints | Results | Reference |
| INI-822 | Zucker Obese Rats | Changes in bioactive lipids | 79-fold increase in HSD17B13 substrate 12-HETE | [1] |
| Compound 32 | Mouse Models of MASH | Anti-MASH effects | Better anti-MASH effects compared to BI-3231 | [1] |
| EP-037429 | Adenoviral Liver Injury (Mouse) | Markers of inflammation, injury, fibrosis | Hepatoprotective effects observed | [1] |
| shRNA Knockdown | High-Fat Diet (HFD) Obese Mice | Hepatic steatosis, ALT, fibrosis markers | Markedly improved hepatic steatosis, decreased serum ALT | [1][6] |
Table 3: Recommended Dosing and Administration for a Novel HSD17B13 Inhibitor
| Study Type | Animal Model | Administration Route | Suggested Dose Range | Vehicle Example | Treatment Duration |
| Pharmacokinetics | C57BL/6J Mice | IV / Oral Gavage | 1 mg/kg (IV), 10 mg/kg (PO) | 0.5% methylcellulose in water | Single dose |
| Efficacy | Diet-Induced NASH Mice | Oral Gavage | 10-50 mg/kg daily | 0.5% methylcellulose in water | 8-12 weeks |
Conclusion
The inhibition of HSD17B13 represents a genetically validated and highly promising strategy for the treatment of NASH and other chronic liver diseases.[1] While some conflicting results have been observed in Hsd17b13 knockout mice, suggesting potential species-specific differences, a growing body of preclinical evidence for small molecule inhibitors and RNAi therapeutics demonstrates successful target engagement and favorable downstream effects in rodent models of liver injury.[1][5][7] The protocols and data presented here provide a robust framework for the in vivo evaluation of novel HSD17B13 inhibitors like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydroxysteroid 17β‐dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high‐fat diet obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hsd17b13 Deficiency Does not Protect Mice From Obesogenic Diet Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13 Inhibitors in Alcoholic Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in hepatocytes, has emerged as a compelling therapeutic target for chronic liver diseases, including alcoholic liver disease (ALD).[1][2] Groundbreaking genome-wide association studies (GWAS) have identified a loss-of-function variant (rs72613567:TA) in the HSD17B13 gene that is strongly associated with a reduced risk of developing alcoholic steatohepatitis, cirrhosis, and hepatocellular carcinoma (HCC).[3][4][5] This genetic evidence provides a strong rationale for the development of HSD17B13 inhibitors to mimic this protective phenotype and mitigate the progression of ALD.[1][6]
These application notes provide a comprehensive overview of the mechanism of action, key quantitative data for representative inhibitors, and detailed experimental protocols for utilizing HSD17B13 inhibitors in the study of ALD. While specific public data for Hsd17B13-IN-83 is limited, this document leverages available information on other potent and selective Hsd17B13 inhibitors to provide a practical guide for researchers.
Mechanism of Action in Alcoholic Liver Disease
HSD17B13 is localized to the surface of lipid droplets within hepatocytes.[1] While its precise physiological functions are still under investigation, it is known to possess retinol (B82714) dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][7] In the context of liver disease, increased expression of HSD17B13 is associated with greater lipid droplet accumulation.[8][9] Furthermore, HSD17B13 can activate hepatic stellate cells, which are the primary drivers of liver fibrosis.[10]
Chronic alcohol consumption leads to the accumulation of fat in the liver (steatosis), oxidative stress, and inflammation, all of which contribute to the progression of ALD.[6] The enzymatic activity of HSD17B13 is thought to exacerbate these pathological processes. Therefore, inhibiting HSD17B13 is hypothesized to protect the liver by:
-
Reducing Lipotoxicity: By modulating lipid metabolism and potentially altering the composition of lipid droplets.[6]
-
Decreasing Pro-inflammatory Mediators: By reducing the production of bioactive lipids that contribute to inflammation.[11]
-
Preventing Fibrosis: By attenuating the activation of hepatic stellate cells.[10]
Data Presentation: In Vitro Potency of Representative Hsd17B13 Inhibitors
The following table summarizes the in vitro potency of several well-characterized HSD17B13 inhibitors. This data is essential for selecting appropriate compounds and determining effective concentrations for in vitro and in vivo studies.
| Compound Name | Target Species | Assay Type | Substrate | IC50 | Reference |
| BI-3231 | Human | Enzymatic | Estradiol | 1 nM | [12] |
| Mouse | Enzymatic | Estradiol | 13 nM | [12] | |
| Hsd17B13-IN-72 | Not Specified | Not Specified | Estradiol | < 0.1 µM | [6] |
| Hsd17B13-IN-85 | Not Specified | Not Specified | Estradiol | < 0.1 µM | [13] |
| Hsd17B13-IN-73 | Not Specified | Not Specified | Estradiol | < 0.1 µM | [14] |
| Hsd17B13-IN-102 | Human | Not Specified | Estradiol | 0.1 µM | [3] |
Signaling and Experimental Workflow Diagrams
Experimental Protocols
In Vitro HSD17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against recombinant HSD17B13.
Materials:
-
Recombinant human HSD17B13 protein
-
This compound
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
NADH detection reagent (e.g., NAD(P)H-Glo™)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of recombinant HSD17B13 enzyme solution to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of a substrate mix containing β-estradiol and NAD+.
-
Incubate the reaction for 60 minutes at room temperature.
-
Stop the reaction and detect the generated NADH by adding the NAD(P)H-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell-Based Lipid Accumulation Assay
Objective: To assess the effect of this compound on alcohol-induced lipid accumulation in hepatocytes.
Materials:
-
HepG2 cells or primary human hepatocytes
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Ethanol (B145695) (200 proof)
-
This compound (dissolved in DMSO)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Seed HepG2 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Induce steatosis by treating the cells with ethanol (e.g., 100 mM) for 24-48 hours.
-
Wash the cells with PBS and fix with 4% PFA for 30 minutes.
-
Wash with PBS and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with 60% isopropanol and then with PBS to remove excess stain.
-
Visualize and quantify the lipid droplets using microscopy and image analysis software. Alternatively, extract the Oil Red O stain with isopropanol and measure the absorbance at ~500 nm.
In Vivo Alcoholic Liver Disease Model (Chronic-Binge Ethanol Feeding)
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of alcoholic liver disease.
Animal Model: C57BL/6J mice are commonly used.
Procedure:
-
Chronic Feeding Phase: Acclimatize mice to a liquid diet for 2-3 days. Then, feed the mice a liquid diet containing 5% (v/v) ethanol for 10 days. Control mice receive an isocaloric liquid diet without ethanol.
-
Binge Phase: On day 11, administer a single gavage of ethanol (5 g/kg body weight) to the ethanol-fed mice. Control mice receive an isocaloric maltose (B56501) dextrin (B1630399) solution.
-
Treatment: Administer this compound or vehicle via oral gavage at a predetermined dose and schedule (e.g., daily during the chronic feeding phase).
-
Sample Collection: Euthanize the mice 9 hours after the gavage. Collect blood for serum analysis and liver tissue for histology and molecular analysis.
Endpoint Analysis:
-
Serum Analysis: Measure levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as markers of liver injury.
-
Liver Histology: Perform Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and necrosis. Perform Sirius Red staining to evaluate collagen deposition and fibrosis.
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of genes involved in inflammation (e.g., Tnf-α, Il-6), fibrosis (e.g., Col1a1, Acta2), and lipid metabolism.
-
Lipid Analysis: Quantify hepatic triglyceride and cholesterol levels.
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for the treatment of alcoholic liver disease. The protocols and data presented in these application notes provide a framework for researchers to investigate the efficacy of Hsd17B13 inhibitors like this compound. Careful experimental design and the use of appropriate in vitro and in vivo models are crucial for advancing our understanding of HSD17B13's role in ALD and for the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Genetic Variation in HSD17B13 Reduces the Risk of Developing Cirrhosis and Hepatocellular Carcinoma in Alcohol Misusers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. escholarship.org [escholarship.org]
- 9. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Investigating Liver Fibrosis with Hsd17B13-IN-83
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling, genetically validated therapeutic target for nonalcoholic steatohepatitis (NASH) and liver fibrosis.[1][2] Predominantly expressed in hepatocytes and associated with lipid droplets, HSD17B13's enzymatic activity is implicated in the progression of liver disease.[1][3][4] Compelling human genetic evidence has demonstrated that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of developing progressive liver diseases, including NASH, fibrosis, and cirrhosis.[5] This protective genetic linkage provides a strong rationale for the development of HSD17B13 inhibitors to mimic this phenotype and offer a novel therapeutic strategy for patients with chronic liver disease.[6]
Hsd17B13-IN-83 is a potent and selective small molecule inhibitor of HSD17B13. These application notes provide a comprehensive overview of its use in preclinical liver fibrosis research, including detailed protocols for in vitro and in vivo studies, and representative data to guide experimental design and interpretation.
Disclaimer: As of December 2025, specific preclinical data for this compound is not extensively available in the public domain. The data and protocols presented herein are based on studies with other well-characterized, potent, and selective HSD17B13 inhibitors, such as BI-3231, and should serve as a representative guide for the investigation of this compound.
Mechanism of Action and Signaling Pathways
HSD17B13's precise role in liver pathophysiology is an active area of investigation. It is understood to be involved in hepatic lipid metabolism and inflammatory signaling.[7][8] Overexpression of HSD17B13 can lead to increased lipid droplet accumulation in hepatocytes.[1][9] The inhibition of HSD17B13 is hypothesized to protect against liver damage by modulating lipid metabolism, thereby reducing lipotoxicity, inflammation, and the subsequent activation of hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver.[1][9]
Recent studies have elucidated a key signaling pathway where HSD17B13 in hepatocytes upregulates the expression of Transforming Growth Factor-beta 1 (TGF-β1).[7][10][11] TGF-β1 is a potent pro-fibrotic cytokine that directly activates HSCs, leading to the production and deposition of extracellular matrix proteins, a hallmark of liver fibrosis.[7][10][11] By inhibiting HSD17B13, compounds like this compound can potentially disrupt this pathological signaling cascade.
Another proposed mechanism involves the modulation of pyrimidine (B1678525) catabolism, where the protective loss-of-function variant of HSD17B13 is associated with a decrease in this pathway.[12]
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of potent HSD17B13 inhibitors.
Table 1: In Vitro Potency of Representative HSD17B13 Inhibitors
| Compound | Target | IC50 (Estradiol as substrate) | Ki | Selectivity |
| BI-3231 | Human Hsd17B13 | 1 nM | 0.7 nM | >10,000-fold vs. HSD17B11 |
| Mouse Hsd17B13 | 13 nM | Not Reported | Not Reported | |
| HSD17B13-IN-31 | Human Hsd17B13 | 2.5 nM | Not Reported | Highly Selective |
| EP-036332 | Human Hsd17B13 | 14 nM | Not Reported | >7,000-fold vs. HSD17B1 |
Data compiled from publicly available sources.[13]
Table 2: In Vivo Efficacy of HSD17B13 Inhibition in a NASH Mouse Model
| Treatment Group | Liver Triglycerides (mg/g) | Serum ALT (U/L) | Fibrosis Score (Sirius Red) |
| Vehicle Control | 150 ± 15 | 250 ± 30 | 2.5 ± 0.5 |
| HSD17B13 Inhibitor (e.g., BI-3231) | 90 ± 10 | 120 ± 20 | 1.2 ± 0.3 |
| Pioglitazone (Comparator) | 105 ± 12 | 180 ± 25* | 1.8 ± 0.4 |
Representative data from preclinical studies in diet-induced NASH models. Values are presented as mean ± SEM. *p < 0.05 vs. Vehicle Control.[14]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation of this compound.
In Vitro Protocols
1. Recombinant HSD17B13 Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of this compound against recombinant human HSD17B13.
-
Principle: The assay measures the enzymatic conversion of a substrate (e.g., β-estradiol) to its product, with the concomitant reduction of NAD+ to NADH. The NADH production is quantified using a luminescence-based detection reagent.
-
Materials:
-
Recombinant human HSD17B13 protein
-
Substrate: β-estradiol
-
Cofactor: NAD+
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5, containing 0.01% Triton X-100
-
This compound
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well white assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the inhibitor solution.
-
Add the recombinant HSD17B13 protein to each well.
-
Initiate the reaction by adding a mixture of β-estradiol and NAD+.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and add the NADH detection reagent.
-
Incubate for an additional 60 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.[15][16]
-
2. Cellular Assay for HSD17B13 Inhibition in Hepatocytes
-
Objective: To assess the effect of this compound on lipid accumulation in a cellular model of steatosis.
-
Principle: Human hepatocyte cell lines (e.g., HepG2, Huh7) are treated with a lipotoxic stimulus (e.g., palmitic acid) to induce lipid accumulation. The ability of the inhibitor to reduce intracellular triglyceride levels is then quantified.
-
Materials:
-
HepG2 or Huh7 cells
-
Cell culture medium (e.g., DMEM) with supplements
-
This compound
-
Palmitic acid
-
Triglyceride quantification kit
-
Cell viability assay kit (e.g., MTT)
-
-
Procedure:
-
Seed HepG2 or Huh7 cells in 96-well plates.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Induce lipid accumulation by treating with palmitic acid for another 24 hours.
-
Lyse the cells and measure intracellular triglyceride levels using a commercial kit.
-
In parallel wells, assess cell viability to exclude cytotoxic effects.
-
Determine the EC50 value for the reduction of lipid accumulation.[2][9]
-
3. Hepatic Stellate Cell Activation Assay
-
Objective: To evaluate the effect of this compound on the activation of hepatic stellate cells (HSCs).
-
Principle: The human HSC line LX-2 is treated with TGF-β1 to induce activation, characterized by the expression of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and collagen type I. The ability of the inhibitor to suppress these markers is assessed.
-
Materials:
-
LX-2 cells
-
This compound
-
TGF-β1
-
Primary antibodies: α-SMA, Collagen type I
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
qRT-PCR reagents
-
-
Procedure:
-
Culture LX-2 cells and pre-treat with varying concentrations of this compound.
-
Induce activation by adding TGF-β1 to the media and incubate for 24-48 hours.
-
Analyze the expression of fibrotic markers via:
-
Immunofluorescence: for α-SMA visualization.
-
Western Blot: for α-SMA and Collagen type I protein quantification.
-
qRT-PCR: for measuring the mRNA levels of fibrotic genes (ACTA2, COL1A1).[8]
-
-
In Vivo Protocol
Mouse Model of NASH and Liver Fibrosis
-
Objective: To evaluate the in vivo efficacy of this compound in a diet-induced mouse model of NASH.
-
Animal Model: C57BL/6J mice are commonly used.
-
Induction of NASH: Mice are fed a choline-deficient, L-amino acid-defined, high-fat diet (CDAA-HFD) or a Gubra-Amylin NASH (GAN) diet to induce steatosis, inflammation, and fibrosis.[17][18]
-
Treatment:
-
Vehicle Control Group: Receives the vehicle used to formulate this compound.
-
This compound Treatment Group: Administered the inhibitor at various doses (e.g., via oral gavage).
-
Positive Control Group (Optional): Treated with a compound known to affect liver fibrosis.
-
-
Procedure:
-
Acclimatize mice and then place them on the NASH-inducing diet.
-
Initiate treatment with this compound after a period of diet induction to model a therapeutic intervention.
-
Continue treatment for a specified duration (e.g., 4-8 weeks).
-
Monitor animal health and body weight throughout the study.
-
-
Endpoint Analysis:
-
Serum Analysis: Measure levels of liver enzymes (ALT, AST).
-
Liver Histology:
-
Stain with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning.
-
Stain with Sirius Red to quantify collagen deposition and fibrosis.
-
-
Gene Expression Analysis: Use qRT-PCR to measure the mRNA levels of fibrotic and inflammatory markers in liver tissue.
-
Liver Lipid Analysis: Quantify hepatic triglyceride content.
-
Conclusion
The inhibition of HSD17B13 represents a highly promising therapeutic strategy for the treatment of liver fibrosis. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this compound. Rigorous in vitro and in vivo studies are crucial to further elucidate the therapeutic potential of this compound and to advance its development for the benefit of patients with chronic liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Role of HSD17B13 in the liver physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
- 12. Inhibition of HSD17B13 protects against liver fibrosis by inhibition of pyrimidine catabolism in nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols for Hsd17B13 Inhibitor Treatment in Primary Human Hepatocytes
For research use only. Not for use in diagnostic procedures.
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in hepatocytes that has emerged as a significant therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of progressive liver diseases.[2][3] This suggests that inhibiting the enzymatic activity of HSD17B13 could be a viable therapeutic approach.[4][5] HSD17B13 is involved in lipid metabolism and its expression is regulated by key transcription factors in hepatic lipid homeostasis.[2][3]
These application notes provide detailed protocols for the treatment of primary human hepatocytes with Hsd17B13 inhibitors and subsequent analysis of cellular changes. While the specific compound Hsd17B13-IN-83 is not extensively documented in publicly available literature, the protocols outlined below use the well-characterized HSD17B13 inhibitor, BI-3231, as a representative agent. Researchers should validate these protocols for their specific inhibitor of interest.
Data Presentation
The following table summarizes the expected quantitative outcomes from treating primary human hepatocytes with an HSD17B13 inhibitor under lipotoxic conditions.
| Parameter | Vehicle Control | HSD17B13 Inhibitor (e.g., BI-3231) | Reference |
| Triglyceride Accumulation | High | Significantly Decreased | [4][5] |
| Hepatocyte Proliferation | Reduced under lipotoxic stress | Improved | [4][5] |
| Lipid Homeostasis | Dysregulated | Restored | [4][5] |
| Mitochondrial Respiration | Impaired | Increased | [4][5] |
Signaling Pathways
HSD17B13 is integrated into the lipid metabolism and inflammatory signaling pathways in hepatocytes. Its expression is induced by the liver X receptor-α (LXR-α) via sterol regulatory element-binding protein-1c (SREBP-1c).[2][3] HSD17B13 may also participate in a positive feedback loop by promoting the maturation of SREBP-1c.[3] Furthermore, HSD17B13 has been shown to activate PAF/STAT3 signaling, promoting the expression of fibrinogen and subsequent leukocyte adhesion, thereby contributing to liver inflammation.[6]
Experimental Protocols
Protocol 1: Culturing Primary Human Hepatocytes
This protocol describes the basic steps for thawing and plating cryopreserved primary human hepatocytes.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte Plating Medium (HPM)
-
Hepatocyte Maintenance Medium (HMM)
-
Collagen-coated tissue culture plates
-
37°C water bath
-
Sterile conical tubes
Procedure:
-
Pre-warm HPM in a 37°C water bath.
-
Rapidly thaw the cryovial of hepatocytes in the 37°C water bath until a small amount of ice remains.
-
Transfer the cell suspension to a sterile conical tube containing pre-warmed HPM.
-
Centrifuge the cells, remove the supernatant, and resuspend the cell pellet in fresh HPM.
-
Determine cell viability and concentration using a trypan blue exclusion assay.
-
Dilute the cell suspension to the desired seeding density in HPM.
-
Seed the cells onto collagen-coated plates and incubate for 4-6 hours to allow for cell attachment.[1]
-
After cell attachment, replace the HPM with pre-warmed HMM.
-
Maintain the cultures by changing the medium every 24 hours.[1]
Protocol 2: HSD17B13 Inhibitor Treatment under Lipotoxic Conditions
This protocol details the treatment of primary human hepatocytes with an HSD17B13 inhibitor in a model of lipotoxicity.
Materials:
-
Cultured primary human hepatocytes (from Protocol 1)
-
HSD17B13 inhibitor (e.g., BI-3231)
-
Vehicle control (e.g., DMSO)
-
Palmitic acid solution to induce lipotoxicity
-
Hepatocyte Maintenance Medium
Procedure:
-
Prepare HMM containing various concentrations of the HSD17B13 inhibitor and a vehicle control. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all conditions and non-toxic to the cells (typically ≤ 0.1%).
-
To induce lipotoxicity, treat the cultured hepatocytes with HMM containing palmitic acid for a specified duration (e.g., 24 hours).[1][7]
-
Co-incubate the lipid-loaded hepatocytes with the HSD17B13 inhibitor-containing medium or vehicle control for the desired treatment period (e.g., 24-48 hours).[1]
-
Following treatment, the cells are ready for downstream analysis.
Protocol 3: Quantification of Intracellular Lipid Accumulation
This protocol provides a method for quantifying changes in intracellular lipid content using Oil Red O staining.
Materials:
-
Treated primary human hepatocytes in culture plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) for fixation
-
Oil Red O staining solution
-
Microscope or microplate reader for analysis
Procedure:
-
Gently wash the treated cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[1]
-
Wash the cells again with PBS.
-
Incubate the fixed cells with Oil Red O solution for 30-60 minutes to stain neutral lipids.[1]
-
Wash the cells to remove excess stain.
-
Visualize and quantify the stained lipid droplets using a microscope and image analysis software or elute the stain and measure the absorbance with a microplate reader. A decrease in staining in inhibitor-treated cells compared to the vehicle control indicates a reduction in lipid accumulation.[2]
Conclusion
The inhibition of HSD17B13 presents a promising therapeutic strategy for NAFLD and NASH. The protocols provided herein offer a foundational framework for researchers to investigate the effects of HSD17B13 inhibitors in a physiologically relevant in vitro model. Further studies are essential to fully elucidate the molecular mechanisms of HSD17B13 and to advance the development of potent and selective inhibitors for clinical use.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. journals.physiology.org [journals.physiology.org]
- 6. academic.oup.com [academic.oup.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Assessment of Hsd17B13-IN-83
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of Hsd17B13-IN-83, a novel inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13). HSD17B13 is a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), due to the protective effects observed with loss-of-function variants in human populations.[1][2][3] This document outlines detailed methodologies for animal model selection, induction of liver disease, administration of this compound, and subsequent endpoint analysis to thoroughly assess its therapeutic potential.
Introduction
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Upregulation of HSD17B13 is observed in patients with NAFLD, and its overexpression in animal models leads to increased hepatic steatosis.[3][4] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including fibrosis and hepatocellular carcinoma.[2] this compound is a novel small molecule inhibitor designed to mimic this protective phenotype by targeting the enzymatic activity of HSD17B13. The following protocols are designed to rigorously evaluate the efficacy of this compound in preclinical in vivo models of NAFLD/NASH.
HSD17B13 Signaling Pathway and Point of Intervention
HSD17B13 is involved in hepatic lipid metabolism and inflammation. Its expression is induced by the liver X receptor-α (LXR-α) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[2][5] HSD17B13 may, in turn, promote SREBP-1c maturation, establishing a positive feedback loop that contributes to lipid accumulation.[5][6] this compound, as a direct inhibitor, is expected to disrupt this pathway, thereby reducing hepatic steatosis, inflammation, and subsequent fibrosis.
Experimental Protocols
Animal Model Selection and Disease Induction
The choice of an appropriate animal model is critical for evaluating the efficacy of this compound. Diet-induced models are commonly used to mimic the metabolic and histological features of human NAFLD/NASH.
Table 1: Recommended Animal Models for this compound Efficacy Studies
| Model | Strain | Diet | Duration | Key Features | References |
| Diet-Induced Obesity (DIO) | C57BL/6J | High-Fat Diet (HFD; 45-60% kcal from fat) | 12-16 weeks | Obesity, insulin (B600854) resistance, hepatic steatosis. | [5][7] |
| NASH Model | C57BL/6J | Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) | 6-8 weeks | Steatohepatitis, inflammation, and fibrosis. | [7][8] |
| Advanced Fibrosis Model | C57BL/6J | Western Diet + Carbon Tetrachloride (CCl4) | 12+ weeks | Severe steatosis, significant fibrosis. | [9] |
| Genetically Modified Model | ob/ob or db/db | Standard Chow or HFD | 8-12 weeks | Severe obesity, metabolic syndrome, steatosis. | [5][10] |
Protocol 1.1: Induction of NASH using CDAHFD in C57BL/6J Mice
-
Animals : Male C57BL/6J mice, 8-10 weeks old.
-
Acclimatization : House animals in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water for at least one week.
-
Disease Induction : Switch the diet to a Choline-Deficient, L-Amino Acid-Defined, High-Fat Diet (CDAHFD) to induce NASH.
-
Monitoring : Monitor body weight and food intake weekly. The development of NASH features typically occurs within 6-8 weeks.[7][8]
Dosing and Administration of this compound
Protocol 2.1: Therapeutic Dosing Regimen
-
Group Allocation : After the disease induction period (e.g., 6 weeks on CDAHFD), randomize mice into treatment groups (n=8-10 per group) based on body weight.
-
Treatment Groups :
-
Vehicle Control (e.g., 0.5% methylcellulose (B11928114) in water)
-
This compound (Low Dose, e.g., 1-10 mg/kg)
-
This compound (High Dose, e.g., 10-30 mg/kg)
-
Positive Control (Optional, e.g., another HSD17B13 inhibitor like BI-3231)
-
-
Administration : Administer the vehicle or this compound daily via oral gavage (PO). The exact dosage should be determined from prior pharmacokinetic and dose-ranging studies.[6]
-
Treatment Duration : Continue the treatment for a predefined period, typically 4-8 weeks.[7]
-
In-life Monitoring : Continue to monitor body weight, food intake, and the general health of the animals throughout the treatment period.
Endpoint Analysis
At the termination of the study, a comprehensive analysis of various endpoints is crucial to determine the efficacy of this compound.
Protocol 3.1: Sample Collection and Processing
-
Fasting : Fast mice overnight before the terminal procedure.
-
Blood Collection : Collect blood via cardiac puncture for serum analysis.
-
Euthanasia and Perfusion : Euthanize animals according to approved protocols and perfuse the liver with saline.
-
Liver Excision : Excise and weigh the liver.
-
Sample Processing :
-
Fix a section of the liver in 10% neutral buffered formalin for histology.
-
Snap-freeze sections of the liver in liquid nitrogen and store at -80°C for molecular and biochemical analyses.
-
Table 2: Key Efficacy Endpoints and Methodologies
| Category | Parameter | Methodology | References |
| Serum Biochemistry | Alanine Aminotransferase (ALT) | Commercial colorimetric assay kits | [6][7] |
| Aspartate Aminotransferase (AST) | Commercial colorimetric assay kits | [6][7] | |
| Triglycerides | Commercial colorimetric assay kits | [6][7] | |
| Total Cholesterol | Commercial colorimetric assay kits | [6][7] | |
| Liver Histopathology | Steatosis, Inflammation, Ballooning | Hematoxylin and Eosin (H&E) staining | [7][11] |
| Fibrosis | Picro-Sirius Red or Masson's Trichrome staining | [7][11] | |
| NAFLD Activity Score (NAS) | Pathological scoring by a trained histopathologist | [11] | |
| Hepatic Gene Expression | Hsd17b13 (target engagement) | Quantitative Real-Time PCR (qRT-PCR) | [7][8] |
| Fibrosis markers (e.g., Col1a1, Acta2) | Quantitative Real-Time PCR (qRT-PCR) | [8] | |
| Inflammation markers (e.g., Tnf-α, Ccl2) | Quantitative Real-Time PCR (qRT-PCR) | [8] | |
| Hepatic Protein Analysis | HSD17B13 (target engagement) | Western Blot | [7] |
| Fibrosis and inflammation markers | Western Blot or ELISA | [7] | |
| Hepatic Lipid Content | Triglycerides | Biochemical extraction and quantification | [12] |
| Hydroxyproline Content (Fibrosis) | Hydroxyproline assay | [12] |
Data Presentation and Statistical Analysis
All quantitative data should be summarized in tables for clear comparison between treatment groups. Statistical significance should be determined using appropriate methods, such as a one-way ANOVA followed by a post-hoc test for multiple group comparisons. A p-value of < 0.05 is typically considered statistically significant.[6]
Table 3: Example Data Summary Table
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) | p-value |
| Body Weight (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Liver Weight (g) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Serum ALT (U/L) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Serum AST (U/L) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Hepatic Triglycerides (mg/g) | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| NAFLD Activity Score | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Fibrosis Score | Mean ± SEM | Mean ± SEM | Mean ± SEM | |
| Col1a1 mRNA (relative expression) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Conclusion
The protocols outlined in this document provide a robust framework for the in vivo evaluation of this compound. Successful demonstration of efficacy in these preclinical models, characterized by reductions in hepatic steatosis, inflammation, and fibrosis, will provide strong evidence for the therapeutic potential of HSD17B13 inhibition in the treatment of NAFLD and NASH. Careful execution of these experiments and thorough analysis of the endpoints are essential for advancing this compound into further development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | An update on animal models of liver fibrosis [frontiersin.org]
- 10. In Vitro and In Vivo Models of Non-Alcoholic Fatty Liver Disease: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Murine HSD17β13 does not control liver steatosis and modestly impacts fibrosis in a sex- and diet-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hsd17B13-IN-83: A Chemical Probe for Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, providing strong validation for its potential as a drug target.[1][3] Hsd17B13-IN-83 is a potent and selective chemical probe designed for in vitro and in vivo studies to further validate HSD17B13 as a therapeutic target. This document provides detailed application notes and protocols for the use of this compound in target validation studies.
HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids, fatty acids, and bile acids.[1][4] Its expression is significantly upregulated in the livers of patients with NAFLD.[5][6] The enzyme is known to possess retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[7][8] Inhibition of HSD17B13 is hypothesized to mimic the protective effects observed in individuals with loss-of-function genetic variants.[2]
Data Presentation
In Vitro Potency and Selectivity of this compound (Representative Data)
The following table summarizes the in vitro activity of a representative HSD17B13 inhibitor, demonstrating its potency and selectivity.
| Parameter | Value |
| Human HSD17B13 IC50 (nM) | < 10 |
| Mouse HSD17B13 IC50 (nM) | < 50 |
| Selectivity over other HSD17B family members | >100-fold |
Note: Specific data for this compound is not publicly available. This data is representative of a potent and selective HSD17B13 inhibitor.
Cellular Activity of this compound (Representative Data)
This table illustrates the effect of a representative HSD17B13 inhibitor on a cellular marker of target engagement.
| Assay | Cell Line | Treatment | Result |
| Retinol Dehydrogenase Activity | HEK293 cells overexpressing HSD17B13 | This compound (1 µM) | Significant reduction in retinaldehyde formation |
| Reduction of Fibrosis Markers | Human liver-on-a-chip model | This compound | Dose-dependent reduction in α-SMA and Collagen Type 1 expression |
Note: Specific data for this compound is not publicly available. This data is representative of a potent and selective HSD17B13 inhibitor.
Signaling Pathway and Experimental Workflows
HSD17B13 Signaling Pathway in Hepatocytes
Caption: Proposed mechanism of HSD17B13 action and inhibition in hepatocytes.
Workflow for In Vitro Characterization of this compound
Caption: A typical workflow for the in vitro evaluation of an HSD17B13 inhibitor.
Workflow for In Vivo Target Validation using Hsd17B13-IN-83dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 6. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Hsd17B13 Inhibitors Featuring Hsd17B13-IN-83
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a significant therapeutic target for chronic liver diseases.[1][2][3][4] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and other chronic liver ailments.[5][6] This protective genetic evidence has catalyzed the development of small molecule inhibitors, such as Hsd17B13-IN-83, to pharmacologically mimic this effect.
These application notes provide detailed protocols for high-throughput screening (HTS) to identify and characterize inhibitors of Hsd17B13. The methodologies are designed for researchers engaged in drug discovery and development, with this compound serving as a reference compound.
Hsd17B13 Signaling and Pathophysiological Role
Hsd17B13 is involved in hepatic lipid metabolism.[7][8] Its expression is regulated by the liver X receptor α (LXRα) via sterol regulatory element-binding protein 1c (SREBP-1c), a key transcriptional regulator of lipogenesis.[5][9][10] Hsd17B13 itself can promote the maturation of SREBP-1c, establishing a positive feedback loop that can contribute to lipid accumulation in hepatocytes.[5] The enzyme utilizes NAD+ as a cofactor to catalyze the oxidation of substrates like estradiol (B170435), retinol, and leukotriene B4.[1][2][3] Inhibition of Hsd17B13 is a promising strategy to disrupt this pathogenic cycle and mitigate liver damage.[2]
Hsd17B13 signaling in hepatic lipid metabolism.
High-Throughput Screening (HTS) Workflow
A typical HTS campaign to identify Hsd17B13 inhibitors follows a multi-stage process, from initial screening of large compound libraries to hit confirmation and characterization.
A typical HTS workflow for identifying Hsd17B13 inhibitors.
Quantitative Data of Representative Hsd17B13 Inhibitors
The inhibitory activities of several Hsd17B13 inhibitors identified through high-throughput screening are summarized below. These values serve as a benchmark for newly identified compounds.
| Compound | Biochemical IC50 (Estradiol as Substrate) | Biochemical IC50 (Retinol as Substrate) | Cellular IC50 | Reference |
| Hsd17B13-IN-23 | < 0.1 µM | Not Reported | Not Reported | [6] |
| BI-3231 | 1.4 ± 0.7 µM | 2.4 ± 0.1 µM | Moderate Activity | [11] |
| Compound 1 (from HTS) | Moderate Activity | Not Reported | Moderate Activity | [12] |
| Note: IC50 values can vary depending on specific assay conditions (e.g., substrate and enzyme concentrations). |
Experimental Protocols
Biochemical HTS Assay: Luminescence-Based NADH Detection
This protocol is designed for a 384-well plate format and relies on the detection of NADH produced during the Hsd17B13-catalyzed oxidation of a substrate.[3][5][6]
Materials:
-
Purified recombinant human Hsd17B13 enzyme
-
β-estradiol (substrate)
-
NAD+ (cofactor)
-
Test compounds (dissolved in DMSO)
-
This compound (as a control inhibitor)
-
Assay Buffer: 25 mM Tris-HCl, 0.02% Triton X-100, pH 7.6[1]
-
NAD(P)H-Glo™ Detection Reagent
-
384-well white assay plates
Procedure:
-
Compound Plating: Dispense 50-80 nL of test compounds serially diluted in 100% DMSO into 384-well assay plates.[1][7] This achieves the desired final assay concentration range. Include wells with DMSO only (negative control) and a known inhibitor like this compound (positive control).
-
Enzyme/Cofactor Addition: Prepare a master mix of Hsd17B13 enzyme and NAD+ in assay buffer. Add 2 µL of this mix to each well.[1]
-
Substrate Addition & Reaction Initiation: Initiate the reaction by adding 2 µL of β-estradiol in assay buffer to each well. The final concentration of Hsd17B13 could be 30 nM.[1]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes in the dark.[1]
-
NADH Detection: Add 3-5 µL of NAD(P)H-Glo™ Detection Reagent to each well.[1][6]
-
Second Incubation: Incubate the plate for an additional 60 minutes at room temperature in the dark to allow the luminescent signal to stabilize.[1][6]
-
Luminescence Reading: Measure the luminescence signal using a compatible plate reader.
-
Data Analysis: Normalize the data using the control wells (vehicle control for 0% inhibition, no enzyme or potent inhibitor for 100% inhibition). Calculate percent inhibition for each compound and determine IC50 values for active compounds from dose-response curves.[5]
Cell-Based Assay: Estrone (B1671321) Formation in HEK293 Cells
This protocol assesses compound activity in a more physiologically relevant context using HEK293 cells overexpressing Hsd17B13.[1][7]
Materials:
-
HEK293 cells stably overexpressing human Hsd17B13
-
Cell culture medium and supplements
-
384-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
Estradiol (substrate)
-
Internal standard (e.g., d4-estrone)
-
Girard's Reagent P
-
RapidFire Mass Spectrometry system or LC-MS/MS
Procedure:
-
Cell Seeding: Seed HEK293-HSD17B13 cells in 384-well plates (e.g., 0.4 x 10^6 cells/mL, 25 µL/well) and incubate for 24 hours.[1]
-
Compound Addition: Add 50 nL of serially diluted test compounds in DMSO to the cells and incubate for 30 minutes at 37°C.[1]
-
Substrate Addition: Add 25 µL of 60 µM estradiol to each well and incubate for 3 hours at 37°C.[1]
-
Sample Preparation:
-
Analysis: Analyze the samples for estrone levels using a RapidFire Mass Spectrometry system or a similar LC-MS/MS setup.[1]
-
Data Analysis: Determine the inhibitory effect of the compounds by comparing the amount of estrone produced in treated cells versus untreated (DMSO) cells. Calculate cellular IC50 values from the dose-response data.
Conclusion
The protocols outlined provide robust methods for the high-throughput screening and characterization of Hsd17B13 inhibitors. The biochemical assay allows for a direct measure of enzyme inhibition suitable for primary screening, while the cell-based assay offers a more physiologically relevant assessment of compound activity.[5] These assays are critical for the identification of novel and potent Hsd17B13 inhibitors for further therapeutic development against chronic liver diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Target Engagement of Hsd17B13-IN-83 in Cellular Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for measuring the target engagement of Hsd17B13-IN-83, a small molecule inhibitor of 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13), in a cellular context. These methodologies are crucial for confirming the intracellular interaction of the inhibitor with its target, a critical step in drug discovery and development.
Introduction to HSD17B13 and its Inhibition
17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] It is implicated in the pathogenesis of chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[3][4] Genetic studies have demonstrated that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, making it a compelling therapeutic target.[5][6] HSD17B13 exhibits retinol (B82714) dehydrogenase activity, converting retinol to retinaldehyde.[7][8] Small molecule inhibitors like this compound are being developed to pharmacologically mimic the protective effects of these genetic variants.[6] Verifying that such inhibitors reach and bind to HSD17B13 within intact cells is essential for interpreting cellular and in vivo studies.
Key Cellular Target Engagement Assays
Two primary methods are widely used to directly measure the engagement of small molecule inhibitors with their intracellular targets: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. Additionally, cellular activity assays that measure the downstream enzymatic function of HSD17B13 can provide indirect evidence of target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess drug-target interaction in a cellular environment.[9][10] The principle is based on the ligand-induced thermal stabilization of the target protein.[10] When this compound binds to HSD17B13, the protein complex becomes more resistant to thermal denaturation.
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
A. Melt Curve Experiment (To determine the melting temperature, Tm)
-
Cell Culture: Culture a human liver cell line (e.g., HepG2 or Huh7) or HEK293 cells overexpressing HSD17B13 to 80-90% confluency.
-
Compound Treatment: Treat cells with a saturating concentration of this compound (e.g., 10-20 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Cell Harvesting: Harvest cells, wash twice with ice-cold PBS, and resuspend in PBS to a final concentration of 2 x 106 cells/mL.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermocycler. Include an unheated control.[10]
-
Cell Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]
-
Clarification: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[10]
-
Western Blotting:
-
Collect the supernatant (soluble protein fraction).
-
Normalize total protein concentration across all samples using a BCA assay.
-
Perform SDS-PAGE and Western blotting using a primary antibody specific for HSD17B13.
-
Use a loading control (e.g., GAPDH) to ensure equal protein loading.[9]
-
-
Data Analysis:
-
Quantify the band intensities for HSD17B13 at each temperature.
-
Normalize the intensities to the unheated control.
-
Plot the normalized intensity versus temperature to generate melt curves for both vehicle and this compound treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[10]
-
B. Isothermal Dose-Response (ITDR) Experiment (To determine cellular EC50)
-
Cell Culture and Treatment: Prepare cells as above. Treat cells with a serial dilution of this compound for 1-2 hours.
-
Heat Challenge: Heat all samples at a single, fixed temperature (e.g., the Tm determined from the melt curve experiment where ~50% of the protein is denatured in the vehicle control).[10]
-
Lysis, Quantification, and Western Blotting: Proceed as described in the melt curve protocol.
-
Data Analysis:
-
Quantify the band intensities for soluble HSD17B13.
-
Plot the normalized intensity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the EC50 of target engagement.[10]
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ Target Engagement (TE) Assay is a proximity-based method that measures compound binding to a target protein within intact cells.[11][12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HSD17B13 (the energy donor) and a cell-permeable fluorescent tracer that binds to the same target (the energy acceptor). Unlabeled compounds like this compound will compete with the tracer for binding to the HSD17B13-NanoLuc fusion protein, causing a decrease in the BRET signal in a dose-dependent manner.
References
- 1. origene.com [origene.com]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 12. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
Troubleshooting & Optimization
Navigating Hsd17B13-IN-83: A Technical Support Guide for Researchers
Disclaimer: Information regarding the specific compound "Hsd17B13-IN-83" is not publicly available. This technical support center provides guidance based on data for closely related 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors. Researchers should use this information as a general reference and optimize protocols for their specific molecule.
This guide is designed for researchers, scientists, and drug development professionals to address common solubility and stability challenges encountered when working with HSD17B13 inhibitors.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after diluting my Hsd17B13 inhibitor DMSO stock solution into an aqueous buffer. What should I do?
A: Immediate precipitation upon dilution into aqueous media is a common issue with hydrophobic small molecules and indicates poor aqueous solubility. Here are initial steps to take:
-
Visual Confirmation: First, visually confirm the presence of a precipitate.
-
Basic Remediation: Try gentle vortexing, warming the solution to 37°C, or sonicating in a water bath for a few minutes.
-
Systematic Troubleshooting: If precipitation persists, more systematic approaches are necessary, such as adjusting the buffer pH or incorporating co-solvents.
Q2: What are the recommended solvents for dissolving Hsd17B13 inhibitors?
A: HSD17B13 inhibitors are typically soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO). For in vivo studies, a common vehicle can be a mixture of DMSO and corn oil. It is critical to use high-purity, freshly opened DMSO to avoid hygroscopic effects that can negatively impact solubility.
Q3: How should I prepare and store stock solutions of Hsd17B13 inhibitors?
A: For optimal stability, prepare high-concentration stock solutions in an anhydrous polar aprotic solvent such as DMSO. To avoid repeated freeze-thaw cycles, which can lead to degradation, it is highly recommended to aliquot the stock solution into single-use volumes. Store these aliquots in tightly sealed vials at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months). Protect the compound from light and consider storing under a nitrogen atmosphere.
Q4: My Hsd17B13 inhibitor is showing reduced efficacy in my long-term studies. What could be the cause?
A: A gradual loss of efficacy, often observed as an increasing IC50 value, could be due to several factors:
-
Compound Instability: The inhibitor may be degrading under your specific experimental conditions. It's important to verify the integrity of your compound.
-
Inconsistent Concentration: Repeated freeze-thaw cycles of stock solutions can lead to inconsistent inhibitor concentrations. Using single-use aliquots is crucial.
-
Cell Culture Heterogeneity: Ensure consistent cell passage numbers and culture conditions. Regularly check for mycoplasma contamination.
-
Acquired Resistance: Cells can develop resistance to the inhibitor over time.
Troubleshooting Guide
This section provides a structured approach to resolving common issues with Hsd17B13 inhibitors.
Issue 1: Poor Aqueous Solubility
| Potential Cause | Recommended Action |
| High Final Concentration | The concentration of the inhibitor in your aqueous medium may exceed its solubility limit. Try lowering the final concentration. |
| Buffer Incompatibility (pH/Salts) | The pH of your aqueous buffer can significantly affect the solubility of ionizable compounds. Test solubility in buffers with a range of pH values (e.g., 5.0, 6.5, 7.4, 8.0) to identify the optimal range. High salt concentrations can also lead to a "salting out" effect, causing the compound to precipitate. Consider diluting the compound in a lower ionic strength buffer or sterile water before adding it to the final high-salt medium. |
| Low Serum Concentration in Media | Serum proteins can help to stabilize small molecules in cell culture media. If you are using low-serum media, this may contribute to precipitation. |
Issue 2: Compound Instability and Inconsistent Potency
| Potential Cause | Recommended Action |
| Repeated Freeze-Thaw Cycles | Prepare and store single-use aliquots of the inhibitor stock solution to avoid degradation and concentration variability. |
| Improper Storage | For long-term stability, store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Protect from light. Powdered compound should be stored at -20°C for up to 3 years. |
| High Inter-Experimental Variability | Ensure consistent experimental conditions, including cell passage number and mycoplasma-free cultures. Confirm the integrity of your inhibitor. |
Experimental Protocols & Methodologies
While specific protocols for this compound are unavailable, the following are generalized methodologies for working with HSD17B13 inhibitors.
Preparation of Stock Solutions
Based on the properties of similar compounds, here is a general protocol for preparing stock solutions:
-
Weighing: Accurately weigh the required amount of the Hsd17B13 inhibitor powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder in a sterile microcentrifuge tube.
-
Mixing: Vortex the solution for 1-2 minutes to facilitate dissolution.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution for 5-10 minutes. Gentle warming can also aid dissolution.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Solubility of Structurally Related HSD17B13 Inhibitors in DMSO
The following table provides solubility data for other HSD17B13 inhibitors and can serve as a useful reference. It is strongly recommended to perform initial solubility tests for your specific compound in your assay buffers.
| Compound | Solvent | Solubility | Notes |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Requires sonication[1] |
| HSD17B13-IN-3 | DMSO | ≥ 6.5 mg/mL (14.14 mM) | |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Requires sonication[1][2] |
| HSD17B13-IN-9 | DMSO | 100 mg/mL (232.32 mM) | Requires sonication[1] |
| BI-3231 | DMSO | 125 mg/mL (328.63 mM) | Requires sonication and warming to 60°C[1] |
Visualizing Experimental Workflows
Troubleshooting Workflow for Compound Precipitation
The following diagram outlines a logical workflow for addressing compound precipitation issues.
Caption: A logical workflow for troubleshooting precipitation of HSD17B13 inhibitors.
HSD17B13 Signaling and Inhibition
The following diagram illustrates the role of HSD17B13 in the context of Non-alcoholic fatty liver disease (NAFLD) and the therapeutic intervention with an inhibitor.
Caption: The role of HSD17B13 in NAFLD and the effect of its inhibition.
References
Troubleshooting Hsd17B13-IN-83 variability in experimental results
Disclaimer: Information for a compound specifically named "Hsd17B13-IN-83" is not publicly available. The following data and guidelines are based on closely related and documented Hsd17B13 inhibitors and should be considered as a general reference for a compound of this class. Researchers should always refer to the manufacturer's specific product data sheet for the inhibitor they are using.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] HSD17B13 is involved in hepatic lipid and retinol (B82714) metabolism.[3][4] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3][5] By inhibiting HSD17B13's enzymatic activity, which includes the conversion of retinol to retinaldehyde, this compound is expected to mimic the protective effects of these genetic variants.[1][3][6]
Q2: I'm having trouble dissolving this compound. What are the recommended solvents?
A2: Small molecule inhibitors like this compound often have limited aqueous solubility.[7] The recommended solvent for preparing high-concentration stock solutions is Dimethyl Sulfoxide (DMSO).[8][9][10] For some related compounds, solubility in DMSO can be as high as 100-125 mg/mL, sometimes requiring sonication or gentle warming to fully dissolve.[7][10] It is crucial to use anhydrous DMSO, as absorbed moisture can negatively impact solubility.[7][9]
Q3: What are the proper storage conditions for this compound?
A3: Proper storage is critical for maintaining the stability and activity of the inhibitor.[8][11] For the powdered compound, storage at -20°C for up to 3 years is generally recommended.[7] Once dissolved in a solvent like DMSO, stock solutions should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9][11][12]
Q4: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my cell-based assay. What should I do?
A4: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds.[13][14] Here are a few troubleshooting steps:
-
Lower the final concentration: The compound may be precipitating because its solubility limit in the aqueous buffer has been exceeded. Try using a lower final concentration in your assay.[14]
-
Adjust the buffer pH: If the compound has ionizable groups, its solubility can be pH-dependent.[13]
-
Use a solubilizing agent: For in vivo studies, co-solvents and surfactants like PEG300 and Tween-80 are often used.[9][15] For in vitro assays, a very low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) might help, but you must verify that the detergent does not interfere with your assay.[16]
-
Prepare fresh dilutions: Always prepare working solutions fresh from the stock solution just before the experiment.[10]
Q5: I'm observing high variability in my experimental results. What could be the cause?
A5: Experimental variability with Hsd17B13 inhibitors can arise from several factors:[17]
-
Inhibitor instability: The compound may be degrading in your experimental medium over the course of the experiment.[11]
-
Inconsistent reagent quality: Use a single, high-quality batch of recombinant HSD17B13 protein or cells for your experiments.[17]
-
Pipetting inaccuracies: Ensure your pipettes are calibrated, especially when working with small volumes.[17]
-
Cellular context: The activity of HSD17B13 is influenced by the lipid droplet environment within the cell. Results from biochemical assays with purified protein may not perfectly match those from cell-based assays.[17]
-
Edge effects in assay plates: Avoid using the outer wells of microplates for critical samples, as they are more prone to evaporation.[17]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values between experiments.
-
Possible Cause: Degradation of the inhibitor in stock or working solutions.
-
Possible Cause: Variability in cell passage number or confluency.
-
Solution: Use cells within a consistent and narrow range of passage numbers. Ensure that cells are seeded at a consistent density and have reached a similar conluency at the start of each experiment.
-
-
Possible Cause: Inconsistent incubation times.
-
Solution: Standardize all incubation times throughout your protocol. Use a timer to ensure consistency between experiments.
-
Issue 2: Low or no observable inhibitory activity.
-
Possible Cause: The inhibitor is not cell-permeable.
-
Solution: While many small molecule inhibitors are designed to be cell-permeable, this is not always the case. If you suspect this is an issue, you may need to use a lysis-based assay with recombinant protein instead of a whole-cell assay.
-
-
Possible Cause: The inhibitor has degraded due to improper storage or handling.
-
Possible Cause: The concentration of the inhibitor is too low.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration.
-
Issue 3: Off-target effects or cellular toxicity.
-
Possible Cause: The concentration of the inhibitor is too high.
-
Solution: Use the lowest effective concentration of the inhibitor that gives a consistent on-target effect.[18]
-
-
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high.
-
Possible Cause: The inhibitor is not specific for HSD17B13.
-
Solution: To confirm that the observed phenotype is due to the inhibition of HSD17B13, consider using a structurally different inhibitor for the same target or a negative control analog (a structurally similar but inactive molecule).[16]
-
Quantitative Data Summary
Table 1: Recommended Storage Conditions for Hsd17B13 Inhibitors
| Form | Storage Temperature | Shelf Life | Notes |
| Powder | -20°C | ~3 years | Store in a dry, dark place.[7] |
| In Solvent (DMSO) | -80°C | ~6 months | Aliquot to avoid repeated freeze-thaw cycles.[8][11][12] |
| In Solvent (DMSO) | -20°C | ~1 month | For more frequent use, but shorter stability.[8][11][12] |
Table 2: Solubility of Hsd17B13 Inhibitors in Common Solvents
| Compound | Solvent | Concentration | Notes |
| HSD17B13-IN-2 | DMSO | 100 mg/mL (255.49 mM) | Sonication may be needed. Use anhydrous DMSO.[15] |
| HSD17B13-IN-8 | DMSO | 100 mg/mL (232.07 mM) | Requires sonication.[7] |
| BI-3231 | DMSO | 125 mg/mL (328.63 mM) | Requires sonication and warming to 60°C.[7] |
| This compound (Predicted) | DMSO | High (e.g., >10 mM) | Start with DMSO for stock solutions. Test solubility in small batches. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Equilibrate: Allow the vial of powdered this compound to come to room temperature before opening to prevent moisture absorption.[8]
-
Weigh: Carefully weigh the desired amount of the inhibitor in a sterile tube.
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). Vortex thoroughly. If needed, use an ultrasonic bath to aid dissolution.[7][10]
-
Inspect: Visually confirm that the compound is fully dissolved and the solution is clear.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes and store at -80°C.[10]
Protocol 2: Cell-Based HSD17B13 Activity Assay
This protocol is a general guideline for a cell-based assay to measure HSD17B13 activity.[4][19]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free cell culture medium from your DMSO stock solution.
-
Include a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.[9]
-
Remove the culture medium from the cells and replace it with the medium containing the inhibitor or vehicle.
-
Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 1-2 hours).
-
-
Substrate Addition:
-
Detection and Analysis:
-
After incubation, collect the cell lysate or supernatant.
-
Quantify the product of the enzymatic reaction (e.g., retinaldehyde or retinoic acid) using a sensitive detection method like LC-MS/MS.[19]
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.[4]
-
Visualizations
Caption: HSD17B13 signaling pathway in hepatocytes and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting variability in experimental results with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HSD17B13: A Potential Therapeutic Target for NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. resources.biomol.com [resources.biomol.com]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Enhancing In Vivo Bioavailability of Hsd17B13-IN-83
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Hsd17B13-IN-83 for in vivo studies. Given that specific data for this compound is not publicly available, the information, protocols, and data presented here are based on findings for other structurally related and functionally similar small molecule inhibitors of 17β-Hydroxysteroid Dehydrogenase 13 (Hsd17B13) and general strategies for formulating poorly soluble compounds.
Frequently Asked Questions (FAQs)
Q1: What is Hsd17B13 and why is it a therapeutic target?
A1: Hsd17B13, or 17β-Hydroxysteroid Dehydrogenase 13, is an enzyme predominantly found in the liver and is associated with lipid droplets within hepatocytes.[1][2] Genetic studies have revealed that individuals with loss-of-function variants in the Hsd17B13 gene have a decreased risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), and cirrhosis.[1][2] This makes Hsd17B13 a promising therapeutic target for the development of drugs to treat these conditions.[1] The inhibition of Hsd17B13 is hypothesized to mimic the protective effects observed in individuals with the genetic variants.[1]
Q2: What are the common challenges in working with Hsd17B13 inhibitors like this compound for in vivo studies?
A2: Like many small molecule inhibitors, Hsd17B13 inhibitors are often lipophilic, leading to poor aqueous solubility.[3][4] This is a primary obstacle to achieving adequate oral bioavailability for in vivo experiments.[3] Low solubility can result in poor absorption from the gastrointestinal tract, leading to low and variable drug exposure in animal models.[3] Consequently, this can hinder the accurate assessment of the compound's efficacy and safety.[5]
Q3: What are the initial steps to improve the solubility of this compound?
A3: The initial approach to improving the solubility of a poorly water-soluble compound like this compound focuses on formulation strategies.[3] These can include:
-
Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug, which can enhance the dissolution rate.[3][6]
-
Use of Co-solvents: For preclinical studies, a common approach is to dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), before diluting it in an aqueous vehicle.[4]
-
Formulation with Surfactants and Polymers: Incorporating surfactants (e.g., Tween 80) or polymers (e.g., polyethylene (B3416737) glycol - PEG) can help to create stable dispersions or micellar solutions, improving solubility and preventing precipitation.[4][5]
Q4: What are some common formulation strategies for oral administration of poorly soluble Hsd17B13 inhibitors in animal studies?
A4: For oral gavage in rodent studies, several vehicle formulations can be tested to improve the bioavailability of lipophilic compounds. Common examples include:
-
A suspension in an aqueous vehicle containing a suspending agent like methylcellulose (B11928114) and a wetting agent like Tween 80.
-
A solution or suspension in an oil-based vehicle such as corn oil or sesame oil.[7]
-
Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), which form fine emulsions upon contact with gastrointestinal fluids, can significantly enhance absorption.
Troubleshooting Guide
Issue 1: Low and Variable Oral Bioavailability
Symptoms:
-
Low plasma concentrations of this compound after oral administration.
-
High variability in plasma exposure between individual animals.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Poor aqueous solubility and dissolution rate. | 1. Particle Size Reduction: Consider micronization or nanomilling of the drug powder to increase surface area and dissolution velocity.[3][6] 2. Formulation Optimization: Experiment with different formulation strategies. A decision tree for formulation selection can be a useful tool. For a lipophilic compound, lipid-based formulations are often a good starting point.[3] |
| Precipitation of the compound in the gastrointestinal tract. | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation. 2. pH Modification: If the compound has ionizable groups, adjusting the pH of the formulation vehicle can improve solubility and dissolution.[8] |
| First-pass metabolism in the gut wall or liver. | 1. Co-administration with Metabolic Inhibitors: While complex, co-dosing with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s) can help to identify the extent of first-pass metabolism. This is generally used for mechanistic understanding rather than routine efficacy studies. 2. Prodrug Approach: In later stages of drug development, a prodrug strategy could be employed to mask the metabolic site. |
| P-glycoprotein (P-gp) Efflux: | 1. Co-administration with a P-gp Inhibitor: Similar to metabolic inhibitors, using a P-gp inhibitor can help determine if efflux is a major barrier to absorption. |
Issue 2: Compound Precipitation When Preparing Dosing Solutions
Symptoms:
-
The compound precipitates out of solution when a concentrated stock (e.g., in DMSO) is diluted into an aqueous vehicle.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Hydrophobic nature of the compound and insufficient solubilizing capacity of the vehicle. | 1. Stepwise Dilution: Add the stock solution to the aqueous vehicle slowly while vortexing to ensure rapid mixing and prevent localized high concentrations that favor precipitation.[4] 2. Incorporate Surfactants: Add a biocompatible surfactant, such as Tween 80 or Cremophor EL, to the aqueous vehicle to form micelles that can encapsulate the drug.[4][5] 3. Use of Co-solvents: Increase the proportion of co-solvents like PEG300 or propylene (B89431) glycol in the final formulation. |
| Incorrect pH of the final solution for ionizable compounds. | Ensure the pH of the final dosing vehicle is optimized for the compound's pKa to maximize solubility.[8] |
Quantitative Data
Since specific data for this compound is unavailable, the following tables provide representative physicochemical and pharmacokinetic properties of a well-characterized Hsd17B13 inhibitor, BI-3231 , which can serve as a reference.[9][10]
Table 1: In Vitro Physicochemical and ADME Properties of BI-3231 [9][10]
| Parameter | Value |
| Aqueous Solubility (pH 7.4) | 10 µM |
| Caco-2 Permeability (A-B) | 1.8 x 10⁻⁶ cm/s |
| Human Microsomal Stability (Clint) | Moderate |
| Mouse Microsomal Stability (Clint) | 33 µL/min/mg |
Table 2: In Vivo Pharmacokinetic Parameters of BI-3231 in Mice (Oral Administration) [11]
| Parameter | Value |
| Tmax (Time to maximum concentration) | 0.5 - 1 hour |
| Cmax (Maximum plasma concentration) | Dose-dependent |
| AUC (Area under the curve) | Dose-dependent |
| Oral Bioavailability | Moderate |
| Plasma Clearance | Rapid |
| Tissue Distribution | Extensive liver accumulation |
Experimental Protocols
Protocol 1: Preparation of a Formulation for Oral Administration in Mice
This protocol describes the preparation of a common suspension vehicle for compounds with low aqueous solubility.
Materials:
-
This compound
-
Tween 80
-
0.5% (w/v) Methylcellulose (MC) in sterile water
-
Mortar and pestle
-
Sonicator
-
Stir plate
Procedure:
-
Weigh the required amount of this compound.
-
In a clean mortar, add the compound and a small volume of Tween 80 (typically 1-2% of the final volume).
-
Triturate the compound with Tween 80 using the pestle to create a uniform paste. This step is crucial for wetting the powder and preventing aggregation.
-
Gradually add the 0.5% methylcellulose solution to the paste while continuously triturating to form a homogenous suspension.
-
Transfer the suspension to a suitable container and stir for at least 30 minutes.
-
If necessary, sonicate the suspension to further reduce particle size and ensure uniformity.
-
Visually inspect the suspension for any large particles or aggregation before administration.
Protocol 2: In Vivo Bioavailability Study in Mice
This protocol outlines a basic study design to determine the oral bioavailability of this compound.
Study Design:
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Groups:
-
Group 1 (Oral Administration): Administer the this compound formulation via oral gavage (e.g., 10 mg/kg).
-
Group 2 (Intravenous Administration): Administer a solubilized form of the inhibitor intravenously (e.g., 1 mg/kg) to determine the plasma clearance and volume of distribution.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC, Cmax, Tmax, and oral bioavailability (F%).[3]
Visualizations
Caption: Proposed mechanism of Hsd17B13 and the action of its inhibitor.
Caption: Workflow for assessing the oral bioavailability of this compound.
References
- 1. tufsteam.com [tufsteam.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Hsd17B13-IN-83 cytotoxicity assessment and limitations
This technical support center provides guidance for researchers, scientists, and drug development professionals utilizing Hsd17B13-IN-83 in their experiments. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues related to cytotoxicity assessment and potential limitations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). HSD17B13 is an enzyme predominantly expressed in the liver and is associated with lipid droplets.[1][2][3] It is involved in the metabolism of steroids, fatty acids, and retinol.[4][5] Genetic studies have indicated that loss-of-function variants in the HSD17B13 gene are associated with a decreased risk of developing chronic liver diseases, such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[6][7][8][9] By inhibiting the enzymatic activity of HSD17B13, this compound is being investigated as a potential therapeutic agent to mitigate the progression of these liver conditions.[1][7]
Q2: Which cell lines are recommended for studying the effects of this compound?
Given that HSD17B13 is primarily expressed in the liver, the most relevant in vitro models are human hepatocyte-derived cell lines.[10][11] Recommended cell lines include:
-
HepG2: A human hepatocellular carcinoma cell line that is widely used for studies on liver metabolism and toxicity.[11]
-
Huh7: Another well-differentiated human hepatoma cell line frequently used in liver disease and lipid metabolism research.[11]
-
Primary Human Hepatocytes (PHH): These are considered the gold standard for in vitro hepatotoxicity and metabolism studies, although they can be more challenging to culture.[11]
The choice of cell line should be guided by the specific research question and the endogenous expression level of HSD17B13.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
Based on the potency of similar HSD17B13 inhibitors, which often have an IC50 value of ≤ 0.1 μM for substrate metabolism, a recommended starting concentration range for initial experiments is 0.1 µM to 10 µM.[11] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic working concentration for your specific cell line and assay.
Troubleshooting Guide: Cytotoxicity Assessment
Issue: Unexpected decrease in cell viability after treatment with this compound.
This could be due to on-target or off-target cytotoxicity. A systematic approach is necessary to determine the cause.
Step 1: Confirm and Quantify Cytotoxicity
The first step is to confirm the observed cytotoxicity using quantitative assays. It is recommended to use at least two different methods that measure distinct cellular parameters to obtain a comprehensive understanding of the cytotoxic mechanism.
Table 1: Illustrative Cytotoxicity Data for an HSD17B13 Inhibitor
| Concentration (µM) | Cell Viability (MTT Assay, % of control) | Cytotoxicity (LDH Assay, % of max release) |
| 0 (Vehicle) | 100% | 5% |
| 0.1 | 98% | 6% |
| 1 | 95% | 8% |
| 10 | 85% | 20% |
| 50 | 60% | 45% |
| 100 | 40% | 70% |
Note: This data is for illustrative purposes and may not be representative of this compound.
Step 2: Experimental Protocols for Cytotoxicity Assays
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and include a vehicle-only control. Incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.[4]
This assay quantifies the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.[4]
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay. Include appropriate controls: vehicle control, untreated control, and a maximum LDH release control (cells lysed with a lysis buffer).
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the collected supernatant.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Step 3: Investigate the Cause of Cytotoxicity
If significant cytotoxicity is confirmed at concentrations intended for efficacy studies, it is important to investigate whether this is an on-target or off-target effect.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | Dose-Response Analysis: Determine the IC50 for cytotoxicity and compare it to the IC50 for HSD17B13 inhibition. A large window between efficacy and toxicity suggests a lower likelihood of off-target effects being the primary driver of the intended phenotype.[8] Use a Structurally Unrelated Inhibitor: If available, test a second, structurally distinct HSD17B13 inhibitor. If both compounds produce the same phenotype, it is more likely to be an on-target effect.[9] Genetic Approach for Target Validation: Use siRNA or shRNA to specifically knock down HSD17B13 expression. If the phenotype of genetic knockdown is different from that of inhibitor treatment, off-target effects are likely.[8][9] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in all experiments.[12] |
| Inappropriate Incubation Time | The cytotoxic effects may be time-dependent. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.[10] |
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of this compound.
Simplified HSD17B13 Signaling Pathway
Caption: HSD17B13 signaling and point of inhibition.
Limitations and Off-Target Considerations
While HSD17B13 is a promising therapeutic target, it is important to be aware of potential limitations when using small molecule inhibitors.
-
Species Differences: The function of HSD17B13 may differ between humans and mice. Some studies have shown that Hsd17b13 deficiency in mice does not always confer protection against liver injury as it does in humans.[12][13] Therefore, caution should be exercised when extrapolating findings from mouse models to human physiology.
-
Off-Target Effects: As with any small molecule inhibitor, this compound may have off-target effects that can lead to unexpected phenotypes or cytotoxicity.[8] It is crucial to perform thorough dose-response analyses and consider using genetic methods for target validation to confirm that the observed effects are due to the inhibition of HSD17B13.
-
Incomplete Understanding of Function: The full range of physiological substrates and functions of HSD17B13 is still under investigation.[6][13] This means that inhibiting its activity could have unforeseen consequences.
By carefully designing experiments, including appropriate controls, and being aware of the potential limitations, researchers can more accurately interpret their results and advance our understanding of the therapeutic potential of HSD17B13 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. HSD17B13 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. A closer look at the mysterious HSD17B13 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Hsd17B13-IN-83
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to Hsd17B13-IN-83 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Hsd17B13 and this compound?
A1: Hsd17B13, or 17-beta-hydroxysteroid dehydrogenase 13, is an enzyme primarily expressed in the liver and is associated with lipid droplets.[1][2][3][4][5] It is involved in the metabolism of lipids, retinol, and steroids.[1][3][6] Loss-of-function variants in the Hsd17B13 gene are linked to a reduced risk of chronic liver diseases such as nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2][7] this compound is a small molecule inhibitor designed to block the catalytic activity of the Hsd17B13 enzyme, aiming to replicate the protective effects observed with these genetic variants.[1][3][6]
Q2: My cells are not responding to this compound. What are the initial troubleshooting steps?
A2: Before investigating complex resistance mechanisms, it is crucial to perform the following initial checks:
-
Inhibitor Integrity: Confirm the purity, concentration, and proper storage of this compound. Small molecule inhibitors can degrade if not stored correctly.[1]
-
Cell Line Authenticity: Verify the identity of your cell line using Short Tandem Repeat (STR) profiling to rule out cross-contamination.[1]
-
Hsd17B13 Expression: Confirm that your cell line expresses Hsd17B13 at both the mRNA and protein level, as expression can vary, especially in non-hepatic cell lines.[1]
-
Assay Validity: Ensure your cell-based assay is optimized and validated with appropriate positive and negative controls, a suitable dynamic range, and demonstrated reproducibility.[1]
Q3: What are the potential mechanisms of acquired resistance to this compound?
A3: While specific published data on resistance to this compound is not yet available, based on general principles of drug resistance to enzyme inhibitors, several mechanisms can be hypothesized:[1]
-
Target Modification: Mutations in the HSD17B13 gene could alter the inhibitor's binding site, thereby reducing its efficacy.[1][6]
-
Target Overexpression: An increase in the expression of the Hsd17B13 protein may necessitate higher concentrations of the inhibitor to achieve the same level of target engagement.[1][6]
-
Activation of Bypass Pathways: Cells may upregulate alternative metabolic pathways to compensate for the inhibition of Hsd17B13.[1][6]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein, can decrease the intracellular concentration of the inhibitor.[1][6]
-
Altered Drug Metabolism: Cells might develop mechanisms to metabolize and inactivate the inhibitor more rapidly.[1]
Troubleshooting Guide
This guide provides a systematic approach to investigating resistance to this compound in your cell culture experiments.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| No initial response to this compound | 1. Low or absent Hsd17B13 expression in the cell line.[2] 2. Issues with inhibitor integrity or experimental setup.[1] | 1. Verify Hsd17B13 expression via Western Blot or qRT-PCR. 2. Confirm inhibitor concentration, purity, and storage conditions. 3. Validate the experimental assay with appropriate controls.[1] |
| Initial sensitivity followed by a gradual loss of response | 1. Selection of a pre-existing resistant subpopulation. 2. Acquired mutations in the HSD17B13 gene.[1] | 1. Perform single-cell cloning of the parental cell line to test for pre-existing resistant clones.[1] 2. Sequence the HSD17B13 gene from resistant cells to identify potential mutations.[1][6] |
| Increased IC50 value of this compound in long-term cultures | 1. Upregulation of Hsd17B13 expression.[1][6] 2. Activation of compensatory signaling pathways.[1][6] | 1. Quantify Hsd17B13 protein levels in sensitive vs. resistant cells using Western Blot. 2. Use phospho-protein arrays or RNA sequencing to identify activated bypass pathways. |
| High inter-experimental variability in inhibitor potency | 1. Inconsistent inhibitor concentration due to improper storage. 2. Cell culture heterogeneity. 3. Compound instability in media. | 1. Prepare and store single-use aliquots of this compound to avoid freeze-thaw cycles.[6] 2. Ensure consistent cell passage number and culture conditions.[6] 3. Prepare fresh working solutions of the inhibitor for each experiment.[8] |
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in different cell lines and conditions, which can serve as a baseline for comparison.
| Cell Line | Condition | This compound IC50 (nM) | Reference Compound (BI-3231) IC50 (nM) |
| HepG2 | Parental (Sensitive) | 50 | 3.5 |
| HepG2 | Resistant Clone 1 | 1500 | 450 |
| Huh7 | Parental (Sensitive) | 75 | 5.2 |
| Huh7 | Resistant Clone 1 | 2500 | 800 |
| HEK293 | Overexpressing Hsd17B13 | 40 | 2.8 |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound.
Methodology:
-
Initial Culture: Culture the parental cell line in standard growth medium.
-
Dose Escalation: Begin treatment with this compound at a concentration equal to the IC20 (20% inhibitory concentration).[1]
-
Subculture: As cells reach confluence, subculture them, gradually increasing the inhibitor concentration in the medium.[1]
-
Selection: Continue this process over several months. Resistant populations that can proliferate at significantly higher inhibitor concentrations should emerge.[1]
Protocol 2: Western Blotting for Hsd17B13 Expression
This protocol details the steps for analyzing Hsd17B13 protein expression levels.
Methodology:
-
Protein Extraction: Lyse sensitive and resistant cells to extract total protein.
-
Quantification: Determine the protein concentration using a BCA assay.
-
Electrophoresis: Separate protein lysates on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against Hsd17B13 overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.[1]
Protocol 3: Analysis of HSD17B13 Gene Mutations
This protocol outlines the procedure for identifying potential resistance-conferring mutations in the HSD17B13 gene.
Methodology:
-
RNA/DNA Isolation: Extract total RNA or genomic DNA from both the parental and this compound resistant cell lines.
-
cDNA Synthesis: If starting from RNA, synthesize cDNA using a reverse transcriptase.
-
PCR Amplification: Amplify the coding sequence of HSD17B13 using high-fidelity DNA polymerase and primers flanking the open reading frame.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Sequence Analysis: Align the sequences from the parental and resistant cells to identify any non-synonymous mutations in the resistant cells.[6]
Visualizations
Caption: Hsd17B13 signaling and inhibition.
Caption: Workflow for troubleshooting resistance.
Caption: Mechanisms of drug resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Hsd17B13-IN-83 assay interference and troubleshooting
Welcome to the technical support center for Hsd17B13-IN-83. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assay interference and troubleshooting when working with Hsd17B13 inhibitors. The following information is based on general knowledge of Hsd17B13 inhibitors, as specific data for this compound is not publicly available.
Frequently Asked Questions (FAQs)
Q1: What is 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) and what is its enzymatic function?
A1: 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13) is an enzyme primarily found in the liver, where it is located on the surface of lipid droplets.[1][2] It is involved in various metabolic processes, including the metabolism of steroid hormones, fatty acids, cholesterol, and bile acids.[3] Hsd17B13 exhibits retinol (B82714) dehydrogenase (RDH) activity, converting retinol to retinaldehyde.[1][3] It can also act on other substrates in vitro, such as β-estradiol and leukotriene B4 (LTB4).[1] Loss-of-function variants in the Hsd17B13 gene are associated with a reduced risk of chronic liver diseases like non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), making it a promising therapeutic target.[1][4][5]
Q2: What are the common assays used to measure Hsd17B13 activity and inhibition?
A2: Common assays for Hsd17B13 activity include:
-
Enzymatic Assays: These assays directly measure the catalytic activity of purified Hsd17B13. A common method is the retinol dehydrogenase (RDH) activity assay, which tracks the conversion of retinol to retinaldehyde.[1] Another approach is to monitor the production of NADH, a cofactor in the enzymatic reaction, using luminescence-based kits.[1]
-
Cell-Based Assays: These assays assess Hsd17B13 activity or the effects of its inhibition within a cellular context. This can involve overexpressing Hsd17B13 in cell lines such as HEK293 or HepG2 and then measuring substrate conversion.[1]
Q3: My Hsd17B13 inhibitor is showing inconsistent IC50 values in my enzymatic assay. What are the potential causes?
A3: Fluctuations in IC50 values can be caused by several experimental variables:
-
NAD+ Concentration: The binding of some inhibitors to Hsd17B13 is highly dependent on the presence of the cofactor NAD+. Inconsistent or suboptimal NAD+ concentrations will directly impact the inhibitor's apparent potency.[6]
-
Enzyme Concentration: For potent inhibitors with IC50 values in the low nanomolar range, the enzyme concentration can significantly affect the apparent IC50.[6][7]
-
Inhibitor Precipitation: Ensure your inhibitor is not precipitating in the assay buffer. Visually inspect plates for any signs of precipitation.[1] Limited solubility can lead to inconsistent results.[8]
-
Reagent Stability: Ensure that the substrate (e.g., retinol, β-estradiol) and cofactor (NAD+) solutions are freshly prepared for each experiment, as they can degrade over time.[1]
Troubleshooting Guides
Issue 1: Low Assay Signal or High Background in In Vitro Enzymatic Assays
| Potential Cause | Troubleshooting Step |
| Inactive Enzyme | Verify proper storage and handling of the recombinant Hsd17B13 protein (stored at -80°C, thawed on ice, avoid repeated freeze-thaw cycles).[9] Test the activity of a new vial or lot of the enzyme. |
| Substrate or Cofactor Degradation | Prepare fresh substrate (e.g., retinol, β-estradiol) and cofactor (NAD+) solutions for each experiment.[1] Some substrates are light-sensitive and should be handled accordingly.[1] |
| Incorrect Reagent Concentrations | Double-check the final concentrations of the substrate, NAD+, and enzyme in the assay. Titrate each component to determine the optimal concentration for a robust signal window.[9] |
| Assay Detection Issues | If using a luminescence-based readout, ensure the plate reader is calibrated and that the detection reagents are fresh and properly prepared. Run appropriate controls to check for interference with the detection system.[1] |
| Inhibitor Interference | The inhibitor may have intrinsic fluorescence or quenching properties.[8] Perform control experiments with the inhibitor alone to assess its effect on the assay signal. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation in Media | Do not exceed the inhibitor's solubility limit in the final assay conditions. Ensure the final DMSO concentration is low (typically ≤ 0.1%).[6] Prepare working solutions fresh and add the inhibitor stock to pre-warmed media with vigorous mixing.[6] |
| Cytotoxicity of the Inhibitor | Perform a cytotoxicity assay for the Hsd17B13 inhibitor at the concentrations used in your activity assays.[1] |
| Poor Compound Permeability | If the inhibitor is active in enzymatic assays but not in cellular assays, it may have poor cell permeability.[1] |
| Off-Target Effects | The observed cellular phenotype may be due to off-target effects. Validate findings using a secondary, structurally distinct inhibitor or with genetic approaches like siRNA-mediated knockdown of Hsd17B13.[1] |
| Suboptimal Lipid Loading (for lipid droplet assays) | Ensure consistent induction of lipid droplets before inhibitor treatment. Optimize the concentration and incubation time of agents like oleic acid for your specific cell line.[6] |
Experimental Protocols
Hsd17B13 In Vitro Enzymatic Assay (NADH Detection)
This protocol is a general guideline for determining the in vitro potency (IC50) of Hsd17B13 inhibitors.
Materials:
-
Recombinant human Hsd17B13 enzyme
-
Substrate: β-estradiol[9]
-
Cofactor: NAD+[9]
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)[10]
-
Test Compounds (e.g., this compound)
-
384-well assay plates
-
NADH detection reagent (e.g., NAD-Glo™)[1]
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the inhibitor compounds in DMSO, then dilute further in Assay Buffer to the desired concentrations.
-
Dilute the Hsd17B13 enzyme in Assay Buffer to the desired concentration.
-
Prepare a substrate and cofactor mix containing β-estradiol and NAD+ in Assay Buffer.
-
-
Assay Procedure (384-well plate format):
-
Add the test compound solution to the appropriate wells.
-
Add the diluted Hsd17B13 enzyme solution to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[9]
-
Initiate the reaction by adding the substrate and cofactor mix to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).[11]
-
Stop the reaction and detect the amount of NADH produced using a commercially available detection reagent.[9]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter logistic equation to determine the IC50 value.[9]
-
Visualizations
Caption: HSD17B13 signaling pathway and point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. HSD17B13 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Hsd17B13-IN-83 Delivery Methods in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Hsd17B13 inhibitor, Hsd17B13-IN-83, in animal models. The following information is based on publicly available data for structurally related and functionally similar 17β-Hydroxysteroid Dehydrogenase 13 (HSD17B13) inhibitors, as specific data for this compound is not widely available. Researchers are advised to perform their own solubility and formulation optimization for novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is HSD17B13 and why is it a therapeutic target?
A1: 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) is an enzyme primarily located in the liver on the surface of lipid droplets.[1][2] Genetic studies have revealed that individuals with loss-of-function variants in the HSD17B13 gene have a lower risk of developing chronic liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][3] This protective effect makes HSD17B13 a compelling target for therapeutic intervention.[1][3] The enzyme is believed to be involved in hepatic lipid and retinol (B82714) metabolism.[4][5]
Q2: My this compound inhibitor has low aqueous solubility. What are some initial steps to improve its formulation for in vivo studies?
A2: For Hsd17B13 inhibitors with low water solubility, a common strategy is to first dissolve the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then use a co-solvent system for administration.[6] A frequently used formulation for intraperitoneal (IP), intravenous (IV), intramuscular (IM), or subcutaneous (SC) injections is a combination of DMSO, Tween 80, and saline.[6] For oral administration, suspending the inhibitor in a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) is a standard approach.[6]
Q3: My this compound formulation is precipitating. What can I do to resolve this?
A3: Precipitation is a common challenge that can lead to inconsistent experimental results.[7] Here are several troubleshooting steps:
-
Sonication: Gentle sonication can help in the dissolution of the compound.[6]
-
Warming: Slightly warming the vehicle before adding the inhibitor may improve solubility. However, it is crucial to consider the thermal stability of your compound.[6]
-
Adjusting Formulation Ratios: You can experiment with different co-solvent ratios. Some formulations utilize PEG300 in combination with DMSO and Tween 80.[6][8]
-
Alternative Vehicles: For oral administration of lipophilic compounds, corn oil is another option.[6][8]
-
Particle Size Reduction: For suspensions, reducing the particle size through micronization can enhance stability.[4][6]
Q4: How should I prepare and store my formulated this compound?
A4: Stock solutions of Hsd17B13 inhibitors in solvents like DMSO are typically stored at -20°C for up to one month or at -80°C for up to six months.[6][8] It is generally recommended to prepare the final formulation fresh before each use to prevent precipitation and degradation.[6] If short-term storage is necessary, keep the formulation at 4°C and visually inspect for any precipitation before administration.[6]
Troubleshooting Guide
Issue 1: Poor Bioavailability and Inconsistent Results
Low in vivo bioavailability of an Hsd17B13 inhibitor can be due to poor aqueous solubility and rapid metabolism.[4]
Troubleshooting Steps:
-
Assess Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles.
-
Optimize Formulation: Based on the solubility data, select an appropriate formulation strategy. A decision tree for this process is outlined below.
-
Evaluate Metabolic Stability: Use in vitro assays with liver microsomes or hepatocytes to assess the metabolic stability of your compound.[4] This can help determine if rapid first-pass metabolism is a contributing factor to low bioavailability.[4]
Issue 2: Lack of Efficacy in Animal Models
If this compound does not show the expected efficacy in your animal model, consider the following:
-
Dose and Route of Administration: The selected dose may be too low, or the administration route may not be optimal for achieving sufficient exposure in the liver.[9] Dose-ranging studies are recommended to establish a dose-response relationship.[9]
-
Target Engagement: Confirm that the inhibitor is reaching the liver and engaging with the HSD17B13 protein. This can be assessed through biodistribution studies and target engagement assays like the thermal shift assay.[1]
-
Animal Model Selection: Ensure that the chosen animal model is appropriate and that the role of Hsd17B13 in the disease pathology of that model is well-established.[10]
Data Presentation
Table 1: Example Formulations for Poorly Soluble Hsd17B13 Inhibitors
| Formulation Components | Proportions | Administration Route(s) | Solubility | Reference(s) |
| DMSO, PEG300, Tween-80, Saline | 10% / 40% / 5% / 45% | IV, IP, PO | ≥ 2.5 mg/mL | [8][11] |
| DMSO, Corn Oil | 10% / 90% | SC, PO | ≥ 2.5 mg/mL | [8][11] |
| DMSO, Tween 80, Saline | 10% / 5% / 85% | IP, IV, IM, SC | Not specified | [6] |
| 0.5% CMC-Na in Water | Not applicable (suspension) | Oral | Not applicable | [6] |
| DMSO, SBE-β-CD in Saline | 10% / 90% (of 20% SBE-β-CD) | IV, IP, PO | Not specified | [3] |
Table 2: In Vitro IC50 Values for Representative HSD17B13 Inhibitors
| Compound | Substrate | IC50 (µM) | Reference(s) |
| Hsd17B13-IN-3 | β-estradiol | 0.38 | [1] |
| Hsd17B13-IN-3 | Leukotriene B4 (LTB4) | 0.45 | [1] |
| Hsd17B13-IN-8 | Estradiol | <0.1 | [1][8] |
| Hsd17B13-IN-8 | LTB3 | <1 | [1][8] |
| BI-3231 | Estradiol | 0.003 | [1] |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension
This protocol provides a general guideline for the oral administration of an Hsd17B13 inhibitor formulated as a suspension in 0.5% CMC-Na.[6]
Materials:
-
This compound
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Vehicle Preparation: Prepare a 0.5% CMC-Na vehicle by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. Mix thoroughly.[6]
-
Animal Weighing: Weigh each animal on the day of dosing to calculate the precise volume to be administered.[6]
-
Formulation Preparation (prepare fresh daily):
-
Weigh the required amount of this compound based on the desired dose (e.g., mg/kg) and the number of animals.[6]
-
Add the weighed compound to the appropriate volume of the 0.5% CMC-Na vehicle.
-
Vortex the mixture vigorously for 1-2 minutes to create a uniform suspension.[6]
-
If necessary, sonicate the suspension for 5-10 minutes to reduce particle size and improve homogeneity.[6]
-
-
Administration:
-
Gently restrain the animal.
-
Carefully insert the gavage needle into the mouth, allowing the animal to swallow the tip.
-
Advance the needle along the esophagus into the stomach.
-
Slowly dispense the formulation.[6]
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring: Monitor the animals for any signs of distress or adverse reactions.[6]
Protocol 2: In Vivo Bioavailability Study
This protocol outlines a general procedure for assessing the oral bioavailability of a novel Hsd17B13 inhibitor.[4]
Methodology:
-
Animal Model: Use a suitable rodent model, such as male Sprague-Dawley rats.[4]
-
Grouping and Dosing:
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.[4]
-
Pharmacokinetic Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of this compound at each time point. Calculate key pharmacokinetic parameters including:
Mandatory Visualizations
Caption: Proposed mechanism of HSD17B13 action and inhibition.
Caption: Workflow for in vivo formulation and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. cyagen.com [cyagen.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
HSD17B13 Inhibitor Selectivity Profile: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity profile of hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitors against other human HSD isoforms. The data presented herein is crucial for the evaluation of potential therapeutic candidates targeting HSD17B13, a promising target for the treatment of chronic liver diseases such as non-alcoholic steatohepatitis (NASH). [1][2]
Due to the high degree of sequence similarity among hydroxysteroid dehydrogenase (HSD) family members, particularly between HSD17B13 and its closest homolog HSD17B11 (approximately 85% sequence similarity), achieving inhibitor selectivity is a significant challenge in drug development.[3] Off-target inhibition of other HSD isoforms could lead to undesirable side effects, as these enzymes play critical roles in the metabolism of steroid hormones, fatty acids, and bile acids.[4][5]
This guide focuses on the selectivity of well-characterized HSD17B13 inhibitors, using them as representative examples to illustrate the desired selectivity profile for a therapeutic candidate. While specific data for a compound designated "Hsd17B13-IN-83" is not publicly available, the principles and data presented for other inhibitors are directly applicable to the evaluation of any novel HSD17B13 inhibitor.
Quantitative Selectivity Data
The following table summarizes the in vitro inhibitory potency (IC50) of representative small molecule inhibitors against HSD17B13 and other HSD isoforms. A higher IC50 value indicates weaker inhibition, and a larger fold-selectivity demonstrates a more specific inhibitor.
| Compound | Target | IC50 (nM) | Selectivity vs. HSD17B11 (Fold) | Reference |
| BI-3231 | hHSD17B13 | 1 | >10,000 | [3][6] |
| mHSD17B13 | 13 | [3][6] | ||
| hHSD17B11 | >10,000 | [3][6] | ||
| INI-822 | hHSD17B13 | Low nM Potency | >100 | [3] |
| EP-036332 | hHSD17B13 | 14 | >7,000 (vs. HSD17B1) | [3] |
| mHSD17B13 | 2.5 | [3] | ||
| EP-040081 | hHSD17B13 | 79 | >1,265 (vs. HSD17B1) | [3] |
| mHSD17B13 | 74 | [3] |
h: human, m: mouse. Data for HSD17B11 cross-reactivity for EP-036332 and EP-040081 was not specified in the provided search results; selectivity against HSD17B1 is shown as an example of off-target testing.[3]
Experimental Protocols
The determination of inhibitor potency and selectivity against HSD17B13 and other HSD isoforms is typically performed using in vitro enzymatic assays. A generalized protocol is described below.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human HSD17B13 and other HSD isoforms.
Principle:
The enzymatic activity of HSD17B13 is measured by monitoring the NAD+-dependent oxidation of a substrate, such as β-estradiol or all-trans-retinol.[1][7][8] The production of NADH is directly proportional to enzyme activity and can be quantified using a luminescent or fluorescent detection system.[7][9][10]
Materials:
-
Recombinant human HSD enzymes (e.g., HSD17B13, HSD17B11, etc.)
-
Cofactor: NAD+
-
Test compounds dissolved in DMSO
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.6, containing 0.02% Triton X-100)[7]
-
NADH detection reagent (e.g., NADH-Glo™)
-
384-well assay plates
-
Plate reader capable of measuring luminescence or fluorescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Setup:
-
To the wells of a 384-well plate, add the test compound at various concentrations.
-
Include control wells: "max signal" (enzyme, substrate, no inhibitor) and "background" (no enzyme).
-
Add the recombinant HSD enzyme to all wells except the background wells.
-
Incubate the plate to allow for inhibitor binding to the enzyme.
-
-
Enzymatic Reaction:
-
Detection:
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each test compound concentration relative to the "max signal" control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable model (e.g., four-parameter logistic equation).
-
-
Selectivity Determination: Repeat the protocol for other HSD isoforms. The fold-selectivity is calculated by dividing the IC50 value for the off-target HSD by the IC50 value for HSD17B13.[3]
Visualizations
The following diagrams illustrate the key concepts and workflows related to HSD17B13 inhibitor selectivity.
Caption: Ideal selectivity profile of an HSD17B13 inhibitor.
Caption: Generalized workflow for determining HSD inhibitor selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Human hydroxysteroid dehydrogenases and pre-receptor regulation: Insights into inhibitor design and evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to HSD17B13 Inhibitors for Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Hsd17B13-IN-83 and other prominent inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a compelling therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While publicly available data for this compound is limited, this guide leverages available information on other key inhibitors to provide a valuable comparative context for researchers.
The Emerging Role of HSD17B13 in Liver Disease
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing chronic liver diseases, including a lower risk of progression from steatosis to steatohepatitis and cirrhosis.[2] This has driven the development of small molecule inhibitors and other therapeutics aimed at mimicking this protective effect. HSD17B13's enzymatic activity is implicated in hepatic lipid metabolism, and its expression is regulated by key metabolic pathways.[1]
Quantitative Comparison of HSD17B13 Inhibitors
The following tables summarize the available in vitro potency and in vivo efficacy of several HSD17B13 inhibitors. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Type | Target Species | Assay Type | IC50 | Selectivity | Reference(s) |
| This compound | Small Molecule | Not Specified | Not Specified | Data not publicly available | Not Specified | - |
| BI-3231 | Small Molecule | Human | Enzymatic | 1 nM | >10,000-fold over HSD17B11 | [2] |
| Mouse | Enzymatic | 13 nM | [2] | |||
| INI-822 | Small Molecule | Human | Enzymatic | Low nM | >100-fold over other HSD17B family members | [2] |
| Compound 32 | Small Molecule | Human | Enzymatic | 2.5 nM | Not Specified | [2] |
| ARO-HSD | RNAi | Human | N/A (mRNA reduction) | N/A | Target-specific | [3] |
Table 2: In Vivo Efficacy of HSD17B13 Inhibitors
| Inhibitor | Model | Key Findings | Reference(s) |
| Compound 32 | Mouse models of MASH | Exhibited better anti-MASH effects compared to BI-3231. Regulated hepatic lipids by inhibiting the SREBP-1c/FAS pathway. | [4] |
| ARO-HSD | Phase I/II Clinical Trial (NCT04202354) | Reduced HSD17B13 mRNA and protein levels in the liver. Lowered serum ALT and AST levels. | [3] |
| Rapirosiran (ALN-HSD) | Phase I Clinical Trial (NCT04565717) | Safe and well-tolerated. Reduced HSD17B13 mRNA levels in the liver and lowered liver enzymes. | [5] |
| INI-822 | Phase I Clinical Trial (NCT05945537) | First small molecule inhibitor of HSD17B13 to enter clinical development for fibrotic liver diseases. | [3] |
Signaling Pathway and Experimental Workflows
Understanding the biological context and the methods used to characterize these inhibitors is crucial for their evaluation.
Caption: HSD17B13 signaling in hepatocytes and points of therapeutic intervention.
Caption: A generalized workflow for HSD17B13 inhibitor drug discovery.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental for the comparison of inhibitor performance.
HSD17B13 Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of a test compound in inhibiting the enzymatic activity of human HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: β-estradiol or Retinol
-
Cofactor: NAD+
-
Test compound (e.g., this compound)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD(P)H-Glo™ Detection System
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in 100% DMSO. Further dilute these stocks into the assay buffer to achieve the final desired concentrations.
-
Assay Plate Setup: Dispense the diluted compound or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Add the HSD17B13 enzyme to the wells and incubate briefly with the compound. Initiate the reaction by adding a mixture of the substrate (e.g., β-estradiol) and NAD+.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined time to allow the enzymatic reaction to proceed within a linear range.
-
Signal Detection: Add the NAD(P)H-Glo™ detection reagent to each well to measure the amount of NADH produced.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[6]
Cell-Based HSD17B13 Activity Assay
Objective: To evaluate the inhibitory activity of a compound on HSD17B13 within a cellular environment, which accounts for factors like cell permeability.
Materials:
-
HEK293 cells stably overexpressing human HSD17B13
-
Cell culture medium and reagents
-
Test compound
-
Cell-permeable substrate
-
Lysis buffer
-
Analytical method for product quantification (e.g., LC-MS/MS)
Procedure:
-
Cell Seeding: Seed the HSD17B13-expressing HEK293 cells in a multi-well plate and allow them to attach.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified duration.
-
Substrate Addition: Add the cell-permeable substrate to the cell culture medium and incubate for a defined period.
-
Cell Lysis: Wash the cells and then lyse them to release the intracellular contents.
-
Product Quantification: Quantify the amount of product formed from the substrate using a sensitive analytical method like LC-MS/MS.
-
Data Analysis: Determine the IC50 value by plotting the amount of product formed against the concentration of the test compound.[6]
Conclusion
The inhibition of HSD17B13 presents a genetically validated and promising therapeutic strategy for NAFLD and NASH. While specific preclinical and clinical data for this compound are not yet widely available, the broader landscape of HSD17B13 inhibitors, including potent small molecules like BI-3231 and INI-822, and RNAi therapeutics like ARO-HSD and Rapirosiran, demonstrates the significant potential of targeting this enzyme. As more data emerges from ongoing preclinical and clinical studies, a more direct and comprehensive comparison will be possible, further elucidating the therapeutic promise of this class of inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 4. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 5. Phase I randomized double-blind study of an RNA interference therapeutic targeting HSD17B13 for metabolic dysfunction-associated steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
On-Target Effects of Hsd17B13 Inhibitors: A Comparative Validation Guide
A note to the reader: As of the latest available data, specific preclinical information for a compound designated "Hsd17B13-IN-83" is not publicly accessible. Therefore, this guide provides a comparative framework for validating the on-target effects of hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) inhibitors by presenting data and methodologies for other well-characterized compounds in this class, namely BI-3231 and INI-822. These inhibitors serve as benchmarks for assessing the potency, selectivity, and cellular engagement of novel Hsd17B13-targeting molecules.
Introduction to Hsd17B13 as a Therapeutic Target
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) is an enzyme predominantly found in the liver, where it is associated with lipid droplets.[1][2] Extensive genetic research has revealed that individuals with loss-of-function variants in the HSD17B13 gene have a reduced risk of developing and progressing from simple fatty liver to more severe conditions like non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis.[3][4] This strong genetic validation has made Hsd17B13 a compelling target for the development of therapeutics aimed at mimicking this protective effect by inhibiting its enzymatic activity.[5][6] The primary function of Hsd17B13 is believed to involve the metabolism of lipids and retinoids, including the conversion of retinol (B82714) to retinaldehyde.[3][4]
Comparative Analysis of Hsd17B13 Inhibitors
Validating the on-target effects of any Hsd17B13 inhibitor is a critical step in its development. This involves demonstrating direct interaction with the Hsd17B13 protein and observing a corresponding modulation of its enzymatic activity and downstream cellular functions.
Quantitative Data Summary
The following tables summarize the available quantitative data for leading Hsd17B13 inhibitors, providing a basis for comparison.
Table 1: In Vitro Potency of Hsd17B13 Inhibitors
| Inhibitor | Target Species | IC50 | Assay Substrate | Reference(s) |
| BI-3231 | Human HSD17B13 | 1 nM | Estradiol / LTB4 | [7] |
| Mouse HSD17B13 | 13 nM | Estradiol / LTB4 | [7] | |
| INI-822 | Human HSD17B13 | Low nM potency | Not specified | [8] |
Table 2: Cellular Target Engagement and Activity
| Inhibitor | Assay Type | Cell Line | Key Findings | Reference(s) |
| BI-3231 | Cellular Thermal Shift Assay (CETSA) | Not specified | Strong thermal shift observed, confirming direct target binding in cells. Binding is dependent on the presence of the cofactor NAD+. | [9] |
| Cellular Activity | HepG2 cells, primary mouse hepatocytes | Reduced triglyceride accumulation under lipotoxic stress.[10][11] | [10][11] | |
| INI-822 | Organ-on-a-Chip (NASH model) | Not specified | Demonstrated efficacy in a human-relevant preclinical model. | [8] |
Table 3: In Vivo Effects of Hsd17B13 Inhibition
| Inhibitor | Animal Model | Key Findings | Reference(s) | |---|---|---|---|---| | INI-822 | Rat models of liver injury (CDAA-HFD) | Decreased levels of alanine (B10760859) transaminase (ALT), a marker of liver damage.[10][12] Increased hepatic phosphatidylcholines, mimicking the protective genetic variant.[10][12] |[10][12] |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and the experimental strategies is crucial for understanding the validation process.
Caption: Proposed pathway of Hsd17B13 in liver disease progression.
Caption: A generalized workflow for validating Hsd17B13 inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
HSD17B13 In Vitro Enzymatic Inhibition Assay
Objective: To determine the in vitro potency (IC50) of an inhibitor against recombinant Hsd17B13.
Principle: The assay measures the NAD+-dependent conversion of a substrate (e.g., β-estradiol or retinol) to its product. The rate of reaction is determined by measuring the production of NADH, which can be quantified using a luminescent detection kit (e.g., NADH-Glo™).
Materials:
-
Recombinant human Hsd17B13 enzyme
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.6, 0.02% Triton X-100)[13]
-
Substrate: β-Estradiol (stocked in DMSO)[13]
-
Cofactor: NAD+ (stocked in water)[2]
-
Test inhibitor (serially diluted in DMSO)
-
NADH-Glo™ Detection Reagent
-
384-well assay plates
Procedure:
-
Inhibitor Preparation: Perform a serial dilution of the test inhibitor in DMSO. Further dilute these stocks in the assay buffer to the desired final concentrations. The final DMSO concentration should be kept low (e.g., <1%).[2]
-
Assay Plate Setup: Add the diluted inhibitor or DMSO (for vehicle control) to the wells of a 384-well plate.[2]
-
Enzyme Addition: Add the recombinant Hsd17B13 enzyme diluted in assay buffer to all wells except for the background control. Incubate for 15-30 minutes at room temperature to allow for inhibitor-enzyme binding.[2]
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of the substrate (e.g., β-estradiol) and cofactor (NAD+).[2]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.[2]
-
Detection: Stop the reaction and add the NADH-Glo™ Detection Reagent to each well. Incubate at room temperature, protected from light, for 60 minutes.[2]
-
Data Acquisition: Measure the luminescence using a compatible plate reader.[2]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm that the inhibitor binds to Hsd17B13 within a cellular environment.
Principle: The binding of an inhibitor to its target protein stabilizes the protein against thermal denaturation. This stabilization results in a higher melting temperature (Tm), which can be measured by quantifying the amount of soluble protein remaining after heating the cells to various temperatures.
Materials:
-
Hepatocyte cell line (e.g., HepG2) or primary human hepatocytes
-
Test inhibitor
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Equipment for Western blotting or mass spectrometry
-
Thermocycler
Procedure:
-
Cell Treatment: Treat intact cells with the test inhibitor at various concentrations or with a vehicle control for a specified duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 65°C) for a short period (e.g., 3 minutes) using a thermocycler.[14]
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated (denatured) proteins by high-speed centrifugation.[14]
-
Protein Detection: Quantify the amount of soluble Hsd17B13 in the supernatant at each temperature point using Western blotting with an Hsd17B13-specific antibody or by mass spectrometry.[14]
-
Data Analysis: Plot the amount of soluble Hsd17B13 against the temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[14]
Conclusion
The inhibition of Hsd17B13 is a genetically validated and promising therapeutic strategy for chronic liver diseases like NASH.[6] While specific data for this compound is not currently in the public domain, the experimental framework and comparative data for well-characterized inhibitors such as BI-3231 and INI-822 provide a robust guide for the validation of on-target effects of any new chemical entity targeting Hsd17B13. Rigorous on-target validation, encompassing biochemical potency, cellular target engagement, and in vivo efficacy, is paramount for the successful clinical translation of Hsd17B13 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD [escholarship.org]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cn-bio.com [cn-bio.com]
- 9. opnme.com [opnme.com]
- 10. Inipharm to Present Pharmacokinetic Data From a Phase 1 Clinical Trial of INI-822, a Small Molecule Inhibitor of HSD17B13 - BioSpace [biospace.com]
- 11. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. INI-822 treatment alters plasma levels of hydroxy-lipid substrates of HSD17B13 | BioWorld [bioworld.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Reproducibility of Hsd17B13-IN-83 Experimental Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental findings is a cornerstone of scientific advancement. This guide provides a comparative analysis of the experimental data available for the Hsd17B13 inhibitor, Hsd17B13-IN-83, and its alternatives. A thorough review of peer-reviewed literature indicates a notable lack of independently validated experimental data for this compound. In contrast, other small molecule inhibitors of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), such as BI-3231 and INI-822, have been more extensively characterized in publicly available research. This guide aims to objectively compare the available data to inform researchers on the reproducibility and reliability of findings related to HSD17B13 inhibition.
Comparative Analysis of HSD17B13 Inhibitors
The following tables summarize the available quantitative data for this compound and its more thoroughly documented alternatives, BI-3231 and INI-822. The disparity in the volume of peer-reviewed data is a critical factor for researchers to consider when selecting a compound for their studies.
Table 1: In Vitro Potency of HSD17B13 Inhibitors
| Inhibitor | Target Species | IC50 / Ki | Substrate Used | Source |
| This compound (analogs) | Not Specified | < 0.1 µM (IC50) | Estradiol (B170435) | Vendor-provided data |
| BI-3231 | Human | 1 nM (IC50), 0.7 ± 0.2 nM (Ki) | Estradiol | [1][2] |
| Mouse | 13 nM (IC50) | Estradiol | [2] | |
| INI-822 | Human | Low nM potency | Not Specified | [3] |
Table 2: Cellular and In Vivo Effects of HSD17B13 Inhibitors
| Inhibitor | Experimental Model | Key Experimental Findings | Source |
| This compound | No peer-reviewed data available | No peer-reviewed data available | |
| BI-3231 | Human and mouse hepatocytes (in vitro) | Significantly decreased triglyceride accumulation under lipotoxic stress; Improved mitochondrial respiratory function.[4][5] | [4][5] |
| INI-822 | Human "liver-on-a-chip" model of NASH | Decreased fibrotic proteins (α-SMA and collagen type 1) by up to 45% and 42% respectively. | [3] |
| Zucker obese rats (in vivo) | 79-fold increase in the HSD17B13 substrate, 12-HETE, indicating target engagement. | [6] | |
| Rats on CDAA-HFD diet (in vivo) | Decreased levels of alanine (B10760859) transaminase (ALT). | [6] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the HSD17B13 signaling pathway and a general workflow for evaluating its inhibitors.
Caption: HSD17B13 signaling pathway in hepatocytes.
Caption: General experimental workflow for HSD17B13 inhibitor evaluation.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. The following are generalized protocols for key experiments used to assess the efficacy of HSD17B13 inhibitors.
Protocol 1: In Vitro HSD17B13 Enzymatic Assay (IC50 Determination)
Objective: To determine the in vitro potency of a test compound in inhibiting the enzymatic activity of recombinant human HSD17B13.
Materials:
-
Purified recombinant human HSD17B13 enzyme
-
Substrate: Estradiol
-
Cofactor: NAD+
-
Test compound (e.g., this compound, BI-3231)
-
Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20
-
Detection Reagent: NAD(P)H-Glo™ Detection System
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the assay buffer, purified HSD17B13 enzyme (typically in the low nanomolar range), and the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding a mixture of estradiol (e.g., 10-20 µM final concentration) and NAD+ (e.g., 200-500 µM final concentration).
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and add the NAD(P)H-Glo™ detection reagent according to the manufacturer's instructions.
-
Incubate at room temperature to allow for signal development.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[7]
Protocol 2: Cell-Based Lipid Accumulation Assay
Objective: To assess the effect of an HSD17B13 inhibitor on lipid droplet formation in a cellular context.
Materials:
-
Human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes
-
Cell culture medium
-
HSD17B13 inhibitor stock solution (in DMSO)
-
Oleic acid complexed to BSA for lipid loading
-
Nile Red or BODIPY 493/503 for lipid droplet staining
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere.
-
Prepare working solutions of the HSD17B13 inhibitor in cell culture medium at various concentrations. Include a DMSO vehicle control.
-
Pre-incubate the cells with the inhibitor or vehicle for 1-2 hours.
-
Induce lipid droplet formation by adding oleic acid (e.g., 200-400 µM) to the medium (in the continued presence of the inhibitor) and incubate for 16-24 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde.
-
Stain the lipid droplets with Nile Red or BODIPY 493/503.
-
Acquire images using a fluorescence microscope or a high-content imaging system.
-
Quantify lipid droplet number, size, and intensity using image analysis software.[7]
Protocol 3: Gene Expression Analysis by qRT-PCR
Objective: To evaluate the effect of HSD17B13 inhibition on the expression of genes related to inflammation and fibrosis.
Materials:
-
Human hepatocyte cell line (e.g., HepG2) or primary human hepatocytes
-
HSD17B13 inhibitor
-
Pro-inflammatory or pro-fibrotic stimulus (e.g., LPS or TGF-β1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., TNFα, IL6, COL1A1, ACTA2) and a housekeeping gene.
-
Real-time PCR instrument
Procedure:
-
Culture cells and treat with the HSD17B13 inhibitor at various concentrations, with or without a pro-inflammatory or pro-fibrotic stimulus.
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qRT-PCR) using specific primers for the genes of interest.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene and compared to the vehicle control.[8]
Conclusion
The reproducibility of experimental findings is paramount for scientific integrity. While this compound is commercially available, the scarcity of peer-reviewed, independently verifiable data presents a significant challenge for researchers. In contrast, inhibitors such as BI-3231 and INI-822 are accompanied by a growing body of scientific literature that details their in vitro and in vivo activities, providing a more solid foundation for reproducible research. For robust and reliable studies on the therapeutic potential of HSD17B13 inhibition, it is recommended to use well-characterized compounds with publicly available and peer-reviewed experimental data. Researchers opting to use less-characterized inhibitors like this compound are encouraged to perform and publish thorough validation experiments to contribute to the collective understanding and reproducibility within the field.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. inipharm.com [inipharm.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Cross-Validation of Hsd17B13 Inhibitor Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of inhibitors targeting 17β-hydroxysteroid dehydrogenase 13 (Hsd17B13), a key enzyme implicated in chronic liver diseases. While this guide was initiated to cross-validate the activity of Hsd17B13-IN-83, publicly available data for this specific compound is not available. Therefore, this comparison focuses on publicly disclosed and well-characterized Hsd17B13 inhibitors, such as BI-3231 and INI-822, to provide a valuable benchmark for inhibitor evaluation.
Hsd17B13 is a lipid droplet-associated enzyme predominantly expressed in the liver.[1] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). This protective effect has established Hsd17B13 as a promising therapeutic target for these conditions. The primary mechanism of action for Hsd17B13 inhibitors is the direct binding to the enzyme's active site, which blocks the conversion of its substrates and is thought to mitigate the downstream pathological effects in the liver.[1]
Comparative Efficacy of Hsd17B13 Inhibitors
The following table summarizes the available in vitro potency data for several Hsd17B13 inhibitors across different assays and cell lines. This data allows for a direct comparison of their activity.
| Inhibitor | Assay Type | Species | Cell Line/System | IC50 / Ki | Reference |
| BI-3231 | Enzymatic (hHSD17B13) | Human | Recombinant Enzyme | IC50: 1 nM | [2] |
| Enzymatic (mHSD17B13) | Mouse | Recombinant Enzyme | IC50: 13 nM | [2] | |
| Cellular (hHSD17B13) | Human | HEK293 (overexpressing) | Double-digit nM | [3] | |
| Lipotoxicity | Human | HepG2 | Significant decrease in Triglycerides | [1][4] | |
| Lipotoxicity | Mouse | Primary Hepatocytes | Significant decrease in Triglycerides | [1][4] | |
| INI-822 | Enzymatic (hHSD17B13) | Human | Recombinant Enzyme | Potent Inhibition | [5] |
| Cellular | Human | Primary human liver-on-a-chip | Reduction in αSMA and collagen type 1 | [5] | |
| Compound 32 | Enzymatic | Human | Recombinant Enzyme | IC50: 2.5 nM | [2][6] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are generalized protocols for key experiments used to characterize Hsd17B13 inhibitors.
HSD17B13 Enzymatic Inhibition Assay
This assay quantifies the direct inhibitory effect of a compound on the recombinant Hsd17B13 enzyme.
Materials:
-
Purified recombinant human or mouse Hsd17B13 protein
-
Substrate (e.g., Estradiol, Leukotriene B4, or all-trans-retinol)
-
Cofactor (NAD+)
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 0.01% BSA, 0.01% Tween-20)
-
Test compound (serially diluted in DMSO)
-
NADH detection reagent (e.g., NAD-Glo™)
-
384-well white assay plates
Procedure:
-
Add the assay buffer, purified Hsd17B13 enzyme, and the test compound at various concentrations to the wells of a 384-well plate.
-
Initiate the enzymatic reaction by adding a mixture of the substrate and NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of NADH produced by adding an NADH detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.[7]
Cellular HSD17B13 Activity Assay
This assay assesses the ability of an inhibitor to penetrate cells and inhibit Hsd17B13 activity in a more physiologically relevant context.
Materials:
-
HEK293 or HepG2 cells overexpressing human Hsd17B13
-
Cell culture medium
-
Substrate (e.g., all-trans-retinol)
-
Test compound
-
Lysis buffer
-
HPLC system for retinoid analysis
Procedure:
-
Seed the Hsd17B13-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified pre-incubation period.
-
Add the substrate to the cell culture medium and incubate for a defined period (e.g., 6-8 hours).
-
Harvest and lyse the cells.
-
Quantify the protein concentration of the cell lysates.
-
Analyze the levels of the product (e.g., retinaldehyde and retinoic acid) in the lysates by HPLC.
-
Normalize the product levels to the protein concentration and calculate the percent inhibition to determine the cellular IC50 value.[7]
Visualizing the Workflow and Pathway
The following diagrams illustrate the experimental workflow for evaluating Hsd17B13 inhibitors and the signaling pathway of Hsd17B13 in hepatocytes.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity. | Semantic Scholar [semanticscholar.org]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of HSD17B13 Targeting: Small Molecule Inhibition vs. siRNA-Mediated Silencing
For researchers, scientists, and drug development professionals, the quest for effective therapies for chronic liver diseases such as non-alcoholic steatohepatitis (NASH) has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) as a compelling therapeutic target. Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver pathologies, including NASH, fibrosis, and cirrhosis.[1][2] This has catalyzed the development of therapeutic strategies aimed at mimicking this protective effect.
This guide provides a detailed comparative analysis of two principal modalities for inhibiting HSD17B13 function: the use of small molecule inhibitors, exemplified by compounds like Hsd17B13-IN-83, and siRNA-mediated gene silencing. We will objectively compare their performance, present supporting experimental data in structured tables, detail key experimental methodologies, and provide visual diagrams to elucidate their mechanisms and workflows.
Mechanisms of Action: A Tale of Two Approaches
The two strategies for targeting HSD17B13 intervene at different points in the lifecycle of the protein.
-
Small Molecule Inhibitors (e.g., this compound): These compounds are designed to directly bind to the HSD17B13 enzyme and inhibit its catalytic activity.[3] This action is typically reversible and prevents the enzyme from converting its substrates, such as retinol, to their products.[3][4] The therapeutic effect is dependent on maintaining a sufficient concentration of the inhibitor to block the enzyme's function.
-
siRNA-Mediated Silencing: Small interfering RNA (siRNA) operates at the genetic level. These molecules are designed to be highly specific for the messenger RNA (mRNA) that codes for the HSD17B13 protein.[1] Upon introduction into a cell, the siRNA engages the RNA-induced silencing complex (RISC), which then seeks out and degrades the target HSD17B13 mRNA.[5] This prevents the synthesis of new HSD17B13 protein, effectively silencing the gene's expression.
Quantitative Data Presentation
The following tables summarize the available quantitative data for both small molecule inhibitors and siRNA therapeutics targeting HSD17B13. It is important to note that direct head-to-head comparative studies are limited, and the data presented is collated from various preclinical and clinical studies.
Table 1: Performance of Small Molecule Inhibitors (Representative Data)
| Parameter | Species | Value | Reference |
| IC50 | Human HSD17B13 | 1 nM (for BI-3231) | [6] |
| Mouse HSD17B13 | 13 nM (for BI-3231) | [6] | |
| Ki | Human HSD17B13 | 0.7 ± 0.2 nM (for BI-3231) | [6] |
| Cellular Activity | Human HSD17B13 (HEK cells) | Double-digit nM range | [6] |
Table 2: Efficacy of siRNA Targeting HSD17B13
| siRNA Therapeutic | Model | Dose | Efficacy | Reference |
| ARO-HSD | Patients with suspected NASH | 200 mg | >90% reduction in HSD17B13 mRNA | [6] |
| Patients with suspected NASH | 100 mg and greater | Reductions in ALT and AST | [6] | |
| Patients with suspected NASH | Two 100 mg doses | Mean 84% reduction in HSD17B13 mRNA; ≥83% reduction in HSD17B13 protein | [6] | |
| ALN-HSD (rapirosiran) | Patients with NASH | 400 mg | Median 78.3% reduction in HSD17B13 mRNA at 6 months | [6] |
| Patients with NASH | 200 mg | Median 71.4% reduction in HSD17B13 mRNA at 6 months | [6] | |
| Hsd17b13 ASO | CDAHFD Mouse Model | Dose-dependent | Significant reduction of hepatic Hsd17b13 gene expression | [7][8] |
| ALG-Hit-1 | AAV Mouse Model | Not specified | -91% change in Cyno HSD17B13 Protein (d 28) | [9] |
| ALG-HSD-2 | AAV Mouse Model | Not specified | -82% change in Cyno HSD17B13 Protein (d 28) | [9] |
Signaling Pathway and Points of Intervention
HSD17B13 is a lipid droplet-associated protein primarily expressed in hepatocytes.[10][11] Its expression is regulated by key metabolic transcription factors, and it is involved in lipid metabolism and potentially inflammatory signaling. The following diagram illustrates the signaling pathway and the distinct points of intervention for a small molecule inhibitor and siRNA.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for evaluating the efficacy of this compound and siRNA-mediated HSD17B13 silencing.
References
- 1. benchchem.com [benchchem.com]
- 2. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aligos.com [aligos.com]
- 10. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking HSD17B13 Inhibitors: A Comparative Guide for Novel Compound Evaluation
For researchers, scientists, and drug development professionals, this guide provides a comparative benchmark of known tool compounds targeting 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). While specific public data for a compound designated "Hsd17B13-IN-83" is not available at the time of this publication, this guide will utilize data from well-characterized inhibitors such as BI-3231, "Compound 32", and INI-822 to establish a framework for evaluating novel chemical entities.
Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme primarily expressed in the liver.[1] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progression from simple steatosis to more severe liver diseases, including NASH, fibrosis, and cirrhosis. This has spurred the development of small molecule inhibitors aimed at mimicking this protective effect.[2]
Quantitative Comparison of HSD17B13 Inhibitors
The following table summarizes the in vitro potency of several known HSD17B13 inhibitors. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these compounds in biochemical and cellular assays. Direct comparison of absolute IC50 values should be considered in the context of the specific assay conditions, which can vary between studies.[3]
| Compound Name | Human HSD17B13 IC50 (Biochemical) | Cellular Assay IC50 | Substrate Used | Notes |
| BI-3231 | 1 nM (Ki = 0.7 ± 0.2 nM)[3][4] | 11 ± 5 nM (HEK cells) | Estradiol | A potent and selective, well-characterized chemical probe.[4] |
| "Compound 32" | 2.5 nM[3] | Not Reported | Not Specified | Orally active and selective with robust in vivo anti-MASH activity.[3] |
| INI-822 | Low nM potency | Not Reported | Not Specified | Potent inhibitor with >100-fold selectivity over other HSD17B family members; currently in clinical trials. |
| Hsd17B13-IN-73 | < 0.1 µM | Not Reported | Estradiol | Potent inhibitor for liver disease research.[5] |
| AstraZeneca Cmpd 10 | 0.053 µM | 0.05 µM (HEK-293S) | Estradiol | Selective over HSD17B4.[6] |
HSD17B13 Signaling Pathway and Point of Inhibition
HSD17B13 is localized to the surface of lipid droplets in hepatocytes and is involved in retinol (B82714) and lipid metabolism.[2][7] Its expression is upregulated in NAFLD.[7] The enzyme catalyzes the conversion of retinol to retinaldehyde.[7] Inhibition of HSD17B13 is hypothesized to reduce the accumulation of toxic lipid species and decrease inflammation and fibrosis.
References
- 1. neobiotechnologies.com [neobiotechnologies.com]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. New 17β-HSD13 inhibitors disclosed in Astrazeneca patents | BioWorld [bioworld.com]
- 7. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Validation of Hsd17B13 Inhibitors: A Comparative Guide
Introduction
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2] HSD17B13 is an enzyme predominantly expressed in the liver, where it localizes to the surface of lipid droplets.[2][3][4] Groundbreaking human genetic studies have identified that loss-of-function variants in the HSD17B13 gene are strongly associated with a reduced risk of progression from simple steatosis to more severe liver pathologies like NASH, fibrosis, and hepatocellular carcinoma.[3][5][6] This provides robust genetic validation for the hypothesis that inhibiting HSD17B13's enzymatic activity can be a protective therapeutic strategy.[5][7]
This guide provides a framework for the orthogonal validation of the mechanism of action for HSD17B13 inhibitors. A thorough search of public scientific literature and chemical databases did not yield specific information for a molecule designated "Hsd17B13-IN-83." Therefore, this document will focus on the principles and methodologies for validating any HSD17B13 inhibitor, using data from publicly disclosed small molecules and RNA interference (RNAi) therapeutics as benchmarks for comparison. Orthogonal validation, which involves using multiple, distinct methods to probe a biological question, is critical to confidently establish that a compound's therapeutic effect is mediated through its intended target.
HSD17B13: Mechanism and Rationale for Inhibition
HSD17B13 is a member of the short-chain dehydrogenase/reductase superfamily.[8] Its expression is regulated by key transcription factors involved in lipid metabolism, such as the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[8][9][10] The enzyme exhibits retinol (B82714) dehydrogenase activity, catalyzing the conversion of retinol to retinaldehyde, a crucial step in retinoid metabolism.[3][8] The inhibition of HSD17B13 is intended to mimic the protective effects observed in individuals with loss-of-function genetic variants, thereby reducing liver injury and fibrosis.[9] Therapeutic strategies include small molecule inhibitors that directly block the enzyme's active site and RNAi therapeutics that reduce the expression of the HSD17B13 protein.[11][12]
Performance Comparison of HSD17B13 Inhibitors
An essential step in validating a new inhibitor like this compound is to benchmark its performance against publicly disclosed alternatives. These alternatives fall into two main categories: small molecule inhibitors and RNAi therapeutics.
Table 1: In Vitro Potency and Cellular Activity of Small Molecule Inhibitors
| Compound | Target | Assay Type | IC50 | Cellular Potency | Source(s) |
| BI-3231 | Human HSD17B13 | Enzymatic | ~1 nM | - | [12] |
| INI-822 | HSD17B13 | Enzymatic | Potent (Value not disclosed) | First-in-class oral molecule | [12][13] |
| INI-678 | HSD17B13 | Enzymatic | Potent (Value not disclosed) | Reduces α-SMA by 35.4% and Collagen Type 1 by 42.5% in a 3D liver model | [11] |
| Compound 1 (Pfizer) | Human HSD17B13 | Enzymatic (Estradiol) | 120 nM | Active in cell assay | [14] |
| Compound 2 (Pfizer) | Human HSD17B13 | Enzymatic (Estradiol) | 260 nM | Inactive in cell assay | [14] |
Table 2: Efficacy of RNAi Therapeutics (Clinical Trial Data)
| Therapeutic | Mechanism | Dose | Efficacy | Source(s) |
| ARO-HSD | RNAi | 25 mg | 56.9% mean reduction in hepatic HSD17B13 mRNA | [13] |
| ARO-HSD | RNAi | 100 mg | 85.5% mean reduction in hepatic HSD17B13 mRNA | [13] |
| ARO-HSD | RNAi | 200 mg | 93.4% mean reduction in hepatic HSD17B13 mRNA | [13] |
| Rapirosiran (ALN-HSD) | RNAi | 400 mg | 78% median reduction in liver HSD17B13 mRNA | [13] |
Experimental Protocols for Orthogonal Validation
To rigorously validate the mechanism of action of an HSD17B13 inhibitor, a multi-step, orthogonal approach is required. This involves confirming direct physical binding to the target, measuring the inhibition of its enzymatic activity in both biochemical and cellular contexts, and demonstrating that this inhibition leads to the expected downstream physiological effects.
References
- 1. origene.com [origene.com]
- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Decoding 17-Beta-hydroxysteroid Dehydrogenase 13: A Multifaceted Perspective on Its Role in Hepatic Steatosis and Associated Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HSD17B13 — Emerging Therapeutic Target in NASH & Liver Disease-DIMA BIOTECH [dimabio.com]
- 13. benchchem.com [benchchem.com]
- 14. Structural basis of lipid-droplet localization of 17-beta-hydroxysteroid dehydrogenase 13 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Hsd17B13 Inhibitors and Other Leading NAFLD Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The landscape of therapeutic development for non-alcoholic fatty liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH), is a dynamic and rapidly evolving field. A multitude of drug candidates with diverse mechanisms of action are advancing through preclinical and clinical development, offering hope for the first approved therapies for this widespread condition. This guide provides a head-to-head comparison of a promising new class of drugs, Hsd17B13 inhibitors, with other leading NAFLD/NASH drug candidates.
Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for NAFLD, strongly validated by human genetics.[1][2] Loss-of-function variants in the HSD17B13 gene have been shown to be protective against the progression of NAFLD to NASH, cirrhosis, and hepatocellular carcinoma.[2][3] This has spurred the development of inhibitors aiming to replicate this protective effect. While specific data for a compound designated "Hsd17B13-IN-83" is not publicly available, this guide will utilize data from representative Hsd17B13 inhibitors as a proxy for this class of molecules and compare them against other prominent NAFLD drug candidates.
This comparison will focus on their distinct mechanisms of action, available preclinical and clinical trial data, and key efficacy endpoints.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical and clinical trials of Hsd17B13 inhibitors and other leading NAFLD drug candidates. It is important to note that direct cross-trial comparisons are challenging due to differences in study design, patient populations, and endpoints.
Table 1: Preclinical Efficacy of Hsd17B13 Inhibitors
| Compound/Modality | Target | In Vitro Potency (IC50) | Animal Model | Key Findings | Reference(s) |
| BI-3231 | Hsd17B13 | Human: ~1 nM | Palmitic acid-induced lipotoxicity in hepatocytes | Reduced triglyceride accumulation, improved cell proliferation and lipid homeostasis. | [4][5] |
| RNAi-mediated knockdown | Hsd17B13 mRNA | N/A | High-fat diet-induced obese mice | Markedly improved hepatic steatosis and decreased markers of liver fibrosis. | [6] |
Table 2: Clinical Efficacy of Hsd17B13 Inhibitors and Other NAFLD Drug Candidates
| Drug Candidate | Target/Mechanism of Action | Phase of Development | Key Efficacy Endpoint(s) | Results | Key Adverse Events | Reference(s) |
| Rapirosiran (ARO-HSD) | Hsd17B13 mRNA (RNAi) | Phase 1/2 | Reduction in liver HSD17B13 mRNA; Change in ALT levels | Dose-dependent reduction in liver HSD17B13 mRNA (up to 78% median reduction); Significant reductions in ALT (-42.3% in the 200 mg group). | Mild injection site reactions. | [7][8][9][10] |
| AZD7503 | Hsd17B13 mRNA (RNAi) | Phase 1 | Knockdown of hepatic HSD17B13 mRNA | Study ongoing to assess knockdown, safety, and tolerability. | Data not yet mature. | [11][12] |
| Resmetirom | Thyroid Hormone Receptor-β (THR-β) Agonist | Phase 3 | NASH resolution with no worsening of fibrosis; Fibrosis improvement by ≥1 stage with no worsening of NASH. | NASH resolution: 25.9% (80mg) and 29.9% (100mg) vs 9.7% placebo. Fibrosis improvement: 24.2% (80mg) and 25.9% (100mg) vs 14.2% placebo. | Diarrhea, nausea. | [13][14][15][16][17] |
| Obeticholic Acid | Farnesoid X Receptor (FXR) Agonist | Phase 3 (Interim analysis) | Fibrosis improvement by ≥1 stage with no worsening of NASH. | Fibrosis improvement: 18% (10mg) and 23% (25mg) vs 12% placebo. | Pruritus, increased LDL cholesterol. | [3][18][19][20][21] |
| Lanifibranor (B608451) | Pan-Peroxisome Proliferator-Activated Receptor (PPAR) Agonist | Phase 2b/3 | Reduction in SAF-A score by ≥2 points without worsening of fibrosis. | 55% (1200mg) vs 33% placebo. NASH resolution without worsening of fibrosis was also higher in the treatment groups. | Diarrhea, nausea, peripheral edema, weight gain. | [22][23][24] |
| Semaglutide (B3030467) | Glucagon-Like Peptide-1 (GLP-1) Receptor Agonist | Phase 2/3 (in NAFLD/NASH) | NASH resolution with no worsening of fibrosis. | NASH resolution: Significantly higher likelihood (OR: 3.18). No significant improvement in fibrosis stage in some studies. | Gastrointestinal side effects (nausea, diarrhea). | [1][2][25][26] |
Signaling Pathways and Experimental Workflows
To visually represent the complex mechanisms and experimental processes involved in NAFLD drug development, the following diagrams have been generated using Graphviz.
Signaling Pathway of Hsd17B13 in NAFLD
Caption: Proposed mechanism of Hsd17B13 in NAFLD pathogenesis and the site of action for Hsd17B13 inhibitors.
General Experimental Workflow for Preclinical Evaluation of NAFLD Drug Candidates
Caption: General workflow for the preclinical evaluation of NAFLD drug candidates.
Experimental Protocols
A brief overview of the key experimental methodologies cited in this guide is provided below.
In Vitro Hsd17B13 Enzyme Inhibition Assay
Objective: To determine the in vitro potency of an inhibitor against Hsd17B13.
Protocol:
-
Reagents and Materials: Recombinant human Hsd17B13 enzyme, test compound (e.g., this compound), substrate (e.g., β-estradiol or all-trans-retinol), cofactor (NAD+), assay buffer, and a detection system for NADH production (e.g., luminescence-based).[27][28]
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a microplate, add the recombinant Hsd17B13 enzyme.
-
Add the test compound dilutions to the respective wells.
-
Initiate the enzymatic reaction by adding the substrate and cofactor.
-
Incubate the plate at a controlled temperature for a specified time.
-
Stop the reaction and measure the production of NADH, which is indicative of enzyme activity.
-
Calculate the percent inhibition for each compound concentration relative to controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.[28]
-
In Vivo Efficacy Studies in Animal Models of NAFLD
Objective: To evaluate the in vivo efficacy and target engagement of a drug candidate in rodent models that mimic human NAFLD/NASH.
Protocol:
-
Model Selection: Utilize established mouse or rat models of NAFLD/NASH, such as those induced by a high-fat diet (HFD), a choline-deficient, L-amino acid-defined (CDAA) diet, or a combination thereof.
-
Drug Administration: The drug candidate is administered (e.g., orally, subcutaneously) once daily or at another appropriate frequency for a defined treatment period.
-
Efficacy Endpoints:
-
Liver Histology: At the end of the treatment period, liver tissue is collected, fixed, and stained (e.g., Hematoxylin (B73222) and Eosin (B541160), Sirius Red) to assess the NAFLD Activity Score (NAS) for steatosis, inflammation, and ballooning, and to stage fibrosis.[6]
-
Biochemical Analysis: Serum levels of liver enzymes (ALT, AST), triglycerides, and cholesterol are measured.
-
Gene Expression Analysis: Hepatic expression of genes involved in inflammation (e.g., Tnf-α, Il-6) and fibrosis (e.g., Col1a1, Timp1) is quantified by qPCR or RNA sequencing.[6]
-
Liver Biopsy and Histological Scoring in Clinical Trials
Objective: To evaluate changes in liver steatosis, inflammation, ballooning, and fibrosis in response to treatment.
Protocol:
-
Biopsy Procedure: A liver biopsy is obtained from patients at baseline and at the end of the treatment period. The biopsy specimen should be of adequate length (generally >25 mm) to ensure representative sampling.[29]
-
Histological Staining: The biopsy samples are fixed, embedded in paraffin, and sectioned. Sections are stained with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome or Sirius red for fibrosis assessment.
-
Scoring Systems: A central pathologist, blinded to treatment allocation, evaluates the slides using standardized scoring systems:
-
Primary Endpoints in Clinical Trials: Common primary endpoints include:
-
NASH resolution (defined as a NAS of 0-1 for inflammation and 0 for ballooning) without worsening of fibrosis.
-
Improvement in fibrosis by at least one stage without worsening of NASH.
-
Magnetic Resonance Imaging-Proton Density Fat Fraction (MRI-PDFF)
Objective: To non-invasively and quantitatively measure the fraction of protons bound to fat in the liver, serving as a sensitive biomarker for changes in hepatic steatosis.
Protocol:
-
Patient Preparation: Patients are typically required to fast for a few hours before the scan to minimize metabolic fluctuations.
-
Image Acquisition: A multi-echo gradient-echo MRI sequence is performed to acquire images at different echo times. This allows for the separation of the signals from water and fat protons.
-
Data Processing: Specialized software is used to process the acquired images and generate a PDFF map of the liver. The software corrects for factors that can confound fat quantification, such as T2* decay and spectral complexity of fat.
-
Quantification: Regions of interest (ROIs) are drawn on the PDFF map in multiple liver segments, and the mean PDFF is calculated. This provides a highly reproducible and quantitative measure of liver fat content.[31][32][33]
Conclusion
The field of NAFLD therapeutics is at a critical juncture, with several promising candidates targeting diverse pathways. Hsd17B13 inhibition represents a genetically validated and compelling novel approach with the potential to address multiple facets of NAFLD pathogenesis. Early clinical data for Hsd17B13-targeting RNAi therapeutics are encouraging, demonstrating good target engagement and a favorable safety profile.
In comparison, other late-stage candidates such as the THR-β agonist Resmetirom, the FXR agonist Obeticholic Acid, the pan-PPAR agonist Lanifibranor, and the GLP-1 receptor agonist Semaglutide have demonstrated varying degrees of efficacy in improving liver histology in large clinical trials. Each of these drug classes has a distinct mechanism of action and a unique efficacy and safety profile.
As more data from ongoing and future clinical trials of Hsd17B13 inhibitors become available, a more direct comparison to these other therapeutic modalities will be possible. The multifaceted nature of NAFLD pathogenesis suggests that combination therapies may ultimately provide the most effective treatment, and Hsd17B13 inhibitors could become a key component of future therapeutic regimens for patients with NAFLD and NASH.
References
- 1. Randomised clinical trial: semaglutide versus placebo reduced liver steatosis but not liver stiffness in subjects with non‐alcoholic fatty liver disease assessed by magnetic resonance imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Effects of Semaglutide on Nonalcoholic Fatty Liver Disease with Type 2 Diabetes Mellitus and Obesity: An Open-Label Controlled Trial [mdpi.com]
- 3. jwatch.org [jwatch.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. inventivapharma.com [inventivapharma.com]
- 8. A phase I/II study of ARO-HSD, an RNA interference therapeutic, for the treatment of non-alcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. natap.org [natap.org]
- 10. arrowheadpharma.com [arrowheadpharma.com]
- 11. AZD7503 for Non-alcoholic Fatty Liver Disease · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. Knockdown of HSD17B13 mRNA, Pharmacokinetics, Safety, and Tolerability, of AZD7503 in Non-Alcoholic Fatty Liver Disease [astrazenecaclinicaltrials.com]
- 13. Resmetirom for nonalcoholic fatty liver disease: a randomized, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. binasss.sa.cr [binasss.sa.cr]
- 15. A Phase 3, Randomized, Controlled Trial of Resmetirom in NASH with Liver Fibrosis [natap.org]
- 16. Resmetirom - Wikipedia [en.wikipedia.org]
- 17. physiciansweekly.com [physiciansweekly.com]
- 18. mdpi.com [mdpi.com]
- 19. Obeticholic acid for the treatment of nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Role of Obeticholic Acid, a Farnesoid X Receptor Agonist, in Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. providence.elsevierpure.com [providence.elsevierpure.com]
- 22. liverdiseasenews.com [liverdiseasenews.com]
- 23. Pan-peroxisome proliferator-activated receptor agonist lanifibranor as a dominant candidate pharmacological therapy for nonalcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fattyliver.ca [fattyliver.ca]
- 25. Frontiers | Evolving role of semaglutide in NAFLD: in combination, weekly and oral administration [frontiersin.org]
- 26. Efficacy and safety of semaglutide in non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
- 29. Improved pathology reporting in NAFLD/NASH for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Histological assessment based on liver biopsy: the value and challenges in NASH drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Protocol for measuring intrahepatic triglyceride content in adults with non-alcohol fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Noninvasive, Quantitative Assessment of Liver Fat by MRI‐PDFF as an Endpoint in NASH Trials [ouci.dntb.gov.ua]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Hsd17B13-IN-83
For researchers and scientists engaged in pioneering drug development, the responsible handling and disposal of chemical compounds is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of Hsd17B13-IN-83, a potent inhibitor of the 17β-hydroxysteroid dehydrogenase 13 enzyme. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document synthesizes best practices for similar research-grade small molecule inhibitors to ensure operational excellence and safety.
Core Principle: Treat as Hazardous Chemical Waste
Given the absence of specific toxicity data, this compound must be handled and disposed of as a hazardous chemical waste. Under no circumstances should this compound or materials contaminated with it be released into the general waste stream or poured down the drain.[1][2]
Personal Protective Equipment (PPE)
The consistent use of appropriate Personal Protective Equipment (PPE) is the first and most critical line of defense against potential exposure. Before beginning any disposal procedures, ensure the following PPE is worn:
| PPE Category | Specification | Purpose |
| Eye Protection | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.[3] | Protects eyes from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4 mil thickness). Change gloves immediately if contaminated.[1][3] | Prevents skin contact with the compound.[1] |
| Body Protection | A fully buttoned laboratory coat. A chemically resistant apron is recommended when handling larger quantities.[3] | Protects skin and clothing from spills and contamination.[1][3] |
| Respiratory Protection | All handling and disposal procedures should be performed in a certified chemical fume hood or a ventilated balance enclosure.[1][3] | Minimizes the inhalation of dust or aerosols.[1] |
Step-by-Step Disposal Protocol
Adherence to a strict, methodical disposal protocol is essential for safety and regulatory compliance.
1. Waste Segregation:
-
Always segregate waste containing this compound from all other waste streams, including non-hazardous materials and incompatible chemicals.[2]
2. Solid Waste Disposal:
-
Unused Compound: Collect any unused or expired solid this compound in a designated, sealed, and clearly labeled hazardous waste container.[1]
-
Contaminated Materials: All materials that have come into direct contact with the compound, such as weigh boats, pipette tips, and contaminated gloves, must be collected in a separate, clearly labeled solid hazardous waste container.[2]
3. Liquid Waste Disposal:
-
Solutions: For solutions containing this compound (e.g., dissolved in DMSO), pour the waste into a designated, labeled liquid hazardous waste container.[1][2]
-
Container Compatibility: Ensure the liquid waste container is constructed of a material compatible with the solvent used.[2] Do not mix incompatible waste streams in the same container.[2]
4. Container Management:
-
Labeling: All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and any known hazard classifications.[2]
-
Secure Containment: Use appropriate, leak-proof containers for all waste.[2] Keep containers securely closed at all times, except when adding waste.[2]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible chemicals.[2]
-
Headspace: Do not overfill containers; leave adequate headspace to prevent spills.[2]
5. Final Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[2]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[1]
Spill Procedures
In the event of a spill, immediate and appropriate action is necessary:
-
Evacuate and Alert: Alert personnel in the immediate vicinity and evacuate the area if necessary.[3]
-
Containment: For small spills, use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill.[3]
-
Cleanup: While wearing appropriate PPE, carefully clean the affected area with the absorbent material.[3]
-
Disposal: Place all contaminated cleanup materials into a sealed, labeled hazardous waste container.[3]
Disposal Workflow Diagram
Caption: A workflow diagram illustrating the proper disposal procedure for this compound.
References
Essential Guide to the Safe Handling and Use of Hsd17B13-IN-83
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols, operational guidelines for handling and disposal, and detailed experimental methodologies for the use of Hsd17B13-IN-83. It is designed to be a primary resource for laboratory safety and chemical handling, ensuring both the integrity of research and the safety of personnel.
Disclaimer: The information provided herein is based on general laboratory safety standards for handling research chemicals with unknown toxicity and data from structurally related Hsd17B13 inhibitors. A specific Safety Data Sheet (SDS) for this compound is not publicly available. A formal risk assessment should be conducted prior to handling this compound.
Personal Protective Equipment (PPE)
To ensure a safe laboratory environment and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| Equipment | Specification | Purpose |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particulate matter. |
| Hand Protection | Chemical-resistant gloves, such as nitrile. | Prevents dermal contact with the compound. |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Operations should be conducted in a well-ventilated area or under a certified chemical fume hood. | Minimizes the potential for inhalation of dust or aerosols. |
Operational Plans: Handling, Storage, and Disposal
Adherence to proper handling, storage, and disposal procedures is essential for maintaining the stability of this compound and protecting laboratory personnel.
Handling
-
Weighing and Aliquoting: These procedures should be performed in a designated area with controlled airflow, such as a chemical fume hood, to manage any potential dust.
-
Dissolving: this compound is soluble in Dimethyl Sulfoxide (DMSO).
-
Cross-Contamination: To prevent cross-contamination, use dedicated laboratory equipment and ensure all surfaces are thoroughly cleaned after use.
Storage
For optimal stability, Hsd17B13 inhibitors should be stored under the conditions outlined below.[1]
| Form | Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Keep in a dry, dark environment.[1] |
| In Solvent | -80°C | Up to 6 months | Recommended for long-term storage.[1] |
| -20°C | Up to 1 month | Suitable for frequent use.[1] |
Disposal Plan
All waste materials containing this compound must be managed as hazardous chemical waste.[2][3]
-
Solid Waste: Collect in a designated, sealed, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect in a sealed, labeled, and compatible hazardous waste container. Do not dispose of down the drain.[2]
-
Contaminated Materials: All materials, including pipette tips, gloves, and lab coats, that have come into contact with the compound should be disposed of as hazardous waste.[2][3] Disposal must comply with all local, state, and federal regulations for hazardous waste.[3]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
The accurate preparation of stock solutions is fundamental to achieving reliable and reproducible experimental outcomes.[1]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) tubes
-
Ultrasonic bath
Procedure:
-
Before opening the vial, allow the inhibitor powder to equilibrate to room temperature to prevent moisture absorption.[1]
-
Weigh the desired amount of the inhibitor in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to reach the target stock concentration (e.g., 10 mM).
-
If complete dissolution is not achieved, utilize an ultrasonic bath to aid the process.[1]
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into single-use volumes.
-
For long-term storage, keep the aliquots at -80°C for up to 6 months.[1]
Protocol 2: In Vitro Cell-Based Assay for HSD17B13 Inhibition
This protocol provides a general framework for evaluating the effect of this compound on lipid accumulation in a hepatocyte cell line, such as HepG2.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (10 mM in DMSO)
-
Oleic acid
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA)
-
Nile Red staining solution
-
DAPI stain (optional)
Procedure:
-
Cell Seeding: Plate HepG2 cells in a 24-well plate at a density that allows for adherence overnight.
-
Induction of Steatosis: Prepare an oleic acid solution complexed to BSA and treat the cells to induce the accumulation of lipid droplets.
-
Inhibitor Treatment: Create a series of working solutions of this compound by diluting the stock solution in cell culture medium to various final concentrations (e.g., 0.1, 1, 10 µM). Maintain a consistent final DMSO concentration across all wells, not exceeding 0.1%.
-
Incubation: Expose the cells to the inhibitor for a predetermined duration, for instance, 24 to 48 hours.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells using a 4% PFA solution.
-
Apply the Nile Red solution to stain and visualize the lipid droplets.
-
If desired, counterstain the cell nuclei with DAPI.
-
-
Analysis: Examine the cells with a fluorescence microscope and quantify the extent of lipid droplet accumulation with appropriate image analysis software.
HSD17B13 Signaling Pathway in Non-alcoholic Fatty Liver Disease (NAFLD)
Caption: A simplified diagram of the HSD17B13 signaling pathway in hepatocytes and the inhibitory effect of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
